Product packaging for sulfane;tetrabutylazanium(Cat. No.:)

sulfane;tetrabutylazanium

Cat. No.: B8513070
M. Wt: 276.5 g/mol
InChI Key: AMVCMHXBGWPOTF-UHFFFAOYSA-N
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Description

Evolution of Polysulfide Anion Chemistry

The history of polysulfides dates back to antiquity, where they were known by names such as 'theion hudor' (divine water) and 'hepar sulphuris' (liver of sulfur). tandfonline.com These compounds were utilized for industrial and medicinal purposes and played a role in alchemy, particularly in the coloring of metals. tandfonline.com The scientific understanding of polysulfides evolved significantly with the development of modern chemistry. Initially used in processes like the purification of sulfur, they later became important in the late phlogiston era for helping to determine the composition of the atmosphere due to their quantitative reaction with oxygen. tandfonline.com

In the modern era, the focus has shifted to understanding the fundamental nature of the polysulfide anions themselves. These anions consist of chains of sulfur atoms and carry a negative charge. The primary forms are polysulfide dianions, with the general formula Sn2-, which are the conjugate bases of polysulfanes (H2Sn). wikipedia.orgrsc.org Research has revealed an extensive series of these dianions, where 'n' can range from 2 to 9. rsc.orgrsc.org

A significant advancement in polysulfide chemistry was the discovery and characterization of polysulfide radical anions (Sn•-). rsc.orgrsc.org These radical species are often formed in solution through the dissociation or disproportionation of the dianions. rsc.org The trisulfide radical anion (S3•-), known for its distinct blue color, is one of the most prevalent examples. rsc.orgresearchgate.net The study of these anions has been advanced by various characterization techniques, including Raman, UV-visible, EPR, and NMR spectroscopy, as well as X-ray crystallography and high-level quantum-chemical calculations. rsc.orgresearchgate.net Today, polysulfide chemistry is at the forefront of research in fields such as energy storage, geochemistry, and biology. tandfonline.comnih.gov

Significance of Quaternary Ammonium (B1175870) Polysulfides in Chemical Research

Quaternary ammonium cations, particularly large, sterically hindered ones like tetrabutylammonium (B224687) ([N(C₄H₉)₄]⁺ or TBA⁺), have become indispensable in the study and application of polysulfides. Their significance stems from their ability to form salts with polysulfide anions that are soluble in organic solvents. wikipedia.org This property allows for the investigation of polysulfide chemistry in non-aqueous environments, which is crucial for many applications.

One of the most prominent roles of quaternary ammonium salts in this field is as phase-transfer catalysts. researchgate.netresearchgate.net For instance, tetrabutylammonium bromide is used to facilitate the synthesis of organic polysulfides by transferring the polysulfide anions from an aqueous phase to an organic phase where the reaction with an organic halide can occur. researchgate.net

In modern materials science, tetrabutylammonium derivatives are being investigated for their role in improving next-generation battery technologies. In lithium-sulfur (Li-S) batteries, for example, the migration of soluble lithium polysulfides from the cathode to the anode (the "shuttle effect") is a major cause of capacity fading. researchgate.net Research has shown that using tetrabutylammonium-based additives in the electrolyte can help mitigate these issues, leading to improved battery performance. researchgate.net

Nomenclature and Structural Representations of Sulfane;Tetrabutylazanium Compounds

The nomenclature of compounds containing both a polysulfide anion and a tetrabutylammonium cation follows systematic chemical naming conventions. The cation, [N(C₄H₉)₄]⁺, is referred to as tetrabutylammonium or, more systematically under IUPAC nomenclature, as N,N,N-Tributylbutan-1-aminium . wikipedia.org The name tetrabutylazanium is also used.

The anionic part of the name depends on the nature of the sulfur chain. Simple sulfide (B99878) anions (S²⁻) lead to compounds named tetrabutylammonium sulfide. nih.gov For anions containing a single sulfur atom with a single negative charge (HS⁻), the compound is named tetrabutylammonium hydrogen sulfide, which has the systematic IUPAC name sulfanide;tetrabutylazanium . nih.gov For polysulfide anions (Sn2-), the name reflects the number of sulfur atoms, such as tetrabutylammonium pentasulfide for a salt containing the S₅²⁻ anion.

Structurally, polysulfide anions are unbranched chains of sulfur atoms. rsc.org In the solid state, these chains can adopt various conformations. The tetrabutylammonium cation is tetrahedral, with a central nitrogen atom bonded to four butyl groups.

Structural Data of Polysulfide Anions

The following table provides examples of structural features for different polysulfide species. Bond lengths can vary depending on the counter-ion and the crystalline environment.

Polysulfide SpeciesTypical StructureS-S Bond Length (approx.)Notes
S₃•- Bent~2.00 ÅA prevalent radical anion known for its blue color. rsc.org
S₄²⁻ Helical Chain2.07 ÅA common short-chain polysulfide dianion.
S₅²⁻ Helical Chain2.06 - 2.08 ÅOften found in stable polysulfide salts. wikipedia.org
S₆ Chair-shaped Ring2.06 ÅNeutral cyclo-S₆ for comparison. mdpi.com
S₆•- Cyclic RingTwo elongated bonds (~2.63 Å)The radical anion retains a ring structure but with distortion. rsc.orgmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H38NS+ B8513070 sulfane;tetrabutylazanium

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H38NS+

Molecular Weight

276.5 g/mol

IUPAC Name

sulfane;tetrabutylazanium

InChI

InChI=1S/C16H36N.H2S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H2/q+1;

InChI Key

AMVCMHXBGWPOTF-UHFFFAOYSA-N

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.S

Origin of Product

United States

Synthetic Methodologies for Sulfane;tetrabutylazanium Compounds

Direct Synthesis Routes from Elemental Sulfur

Direct synthesis methods leverage the reactivity of elemental sulfur (S₈) with various reagents to form polysulfide chains that are subsequently stabilized by the tetrabutylammonium (B224687) cation.

Reaction of Tetrabutylammonium Halides with Polysulfide Sources

A primary route to tetrabutylammonium polysulfides involves the reaction of a tetrabutylammonium halide, such as tetrabutylammonium bromide (TBAB), with a source of polysulfide anions. This method often employs a phase transfer catalyst (PTC) system, where the tetrabutylammonium salt itself can act as the PTC, facilitating the reaction between an aqueous polysulfide phase and an organic phase. sciensage.info

For instance, sodium tetrasulfide (Na₂S₄) can be reacted with organic dihalides in the presence of TBAB to form polysulfide polymers. researchgate.net In this context, the tetrabutylammonium cation facilitates the transfer of the tetrasulfide anion from the aqueous phase to the organic phase where the polymerization occurs. A similar principle applies to the synthesis of discrete tetrabutylammonium polysulfide salts. The reaction of tetrabutylammonium hydrogen sulfide (B99878) (NBu₄SH) with oxygen in aprotic solvents can also lead to the formation of polysulfides. Furthermore, tetrabutylammonium fluoride (B91410) (TBAF) has been shown to be an effective catalyst, activating elemental sulfur to initiate polymerization and form sulfur-rich polymers. rsc.orgresearchgate.net

Table 1: Examples of Direct Synthesis Using TBA Halides and Catalysts

Tetrabutylammonium Salt Sulfur Source Other Reagents Product Type Reference
Tetrabutylammonium Bromide (TBAB) Sodium Tetrasulfide (Na₂S₄) Dihaloalkanes Polysulfide Polymers researchgate.net
Tetrabutylammonium Bromide (TBAB) Sodium Hydrogen Sulfide (NaSH) Alkyl Halides Thiols/Thioethers sciensage.info
Tetrabutylammonium Fluoride (TBAF) Elemental Sulfur (S₈) Thiiranes Sulfur-Rich Copolymers researchgate.net

Controlled Reaction Conditions for Polysulfide Chain Length Specificity

The distribution of polysulfide chain lengths (the value of 'x' in Sₓ²⁻) is highly sensitive to the reaction conditions. Key parameters that influence the final product include the solvent, temperature, and the stoichiometric ratio of sulfur to sulfide. The stability of different polysulfide anions is strongly influenced by the solvent's properties, such as its dielectric constant. tum.de High-dielectric solvents like DMSO and acetonitrile (B52724) tend to stabilize longer-chain polysulfides and radical anions like S₃•⁻, whereas lower-dielectric solvents favor shorter chains. tum.dersc.org

Electrochemical methods also offer a degree of control. By electrolyzing organic disulfides with elemental sulfur, a mixture of polysulfides can be generated. The distribution of chain lengths in this mixture can be influenced by adjusting the amount of carbon disulfide used as a co-solvent. nih.gov While achieving a single, specific chain length is challenging and often results in an equilibrium mixture, careful tuning of these parameters can favor the formation of a desired range of polysulfide anions.

Indirect Synthesis Approaches

Indirect methods avoid the direct reaction of elemental sulfur in the main synthetic step, instead relying on the exchange of anions or the generation of polysulfides within the reaction medium.

Anion Exchange Methodologies

Anion exchange represents a versatile strategy for synthesizing tetrabutylammonium polysulfides. This method starts with a pre-existing tetrabutylammonium salt, typically a halide like tetrabutylammonium bromide (TBAB) or a hydroxide (B78521) like tetrabutylammonium hydroxide (TBAOH), and exchanges the original anion for a polysulfide anion. wikipedia.org

This can be achieved through a simple salt metathesis reaction. For example, reacting an aqueous or alcoholic solution of sodium polysulfide (Na₂Sₓ) with a solution of TBAB in an organic solvent can lead to the formation of tetrabutylammonium polysulfide in the organic phase, while the sodium bromide byproduct precipitates or remains in the aqueous phase. The choice of solvents is critical to ensure the separation of the desired product from the inorganic salt. Another approach involves using anion-exchange resins, where the resin is first loaded with the desired polysulfide anions and then eluted with a solution containing the tetrabutylammonium cation. nih.gov This technique is more common for analytical separation but can be adapted for preparative synthesis. uni-bayreuth.deosti.gov

In Situ Generation of Polysulfide Anions for Tetrabutylazanium Salt Formation

Polysulfide anions can be generated in situ, meaning they are formed and consumed in the same reaction vessel. These highly reactive, transient species can then be trapped by tetrabutylammonium cations present in the solution.

A notable method involves the use of fluoride anions, delivered by tetrabutylammonium fluoride (TBAF), to activate elemental sulfur. mdpi.com The fluoride attacks the S₈ ring, generating nucleophilic fluoropolysulfide anions (FSₓ⁻) in situ. researchgate.netmdpi.com These reactive intermediates can then engage in further reactions, with the tetrabutylammonium cation serving as the counterion for the resulting polysulfide products. Another powerful technique is electrochemistry, where the electrolysis of elemental sulfur and a hydrogen sulfide source can generate thiyl and hydropolysulfide radicals, which combine to form polysulfide chains of varying lengths. electrochemsci.org The use of a tetrabutylammonium salt as the supporting electrolyte in such a system ensures that it is the cation present to form the final salt. nih.gov

Synthesis of Specific Polysulfide Chain Lengths (e.g., S₃²⁻, S₄²⁻, S₅²⁻)

The synthesis of tetrabutylammonium polysulfides with a single, defined chain length is a significant challenge due to the complex equilibrium between different polysulfide species in solution. tum.dersc.org Often, a distribution of chain lengths is obtained. However, specific conditions can favor certain lengths.

Trisulfide (S₃²⁻) and the S₃•⁻ Radical Anion: The blue S₃•⁻ radical anion is a well-characterized species, particularly in polar, high-dielectric constant solvents. rsc.orgmdpi.com It is often observed in equilibrium with dianionic polysulfides, such as the dissociation of S₆²⁻ into two S₃•⁻ radicals. tum.de Its synthesis is typically achieved by the reduction of elemental sulfur in a suitable solvent in the presence of a tetrabutylammonium salt, where the solvent choice is critical to stabilize the radical species.

Tetrasulfide (S₄²⁻) and Pentasulfide (S₅²⁻): These and other longer-chain polysulfides (S₆²⁻, S₇²⁻, S₈²⁻) are often found in equilibrium in solution. chemrxiv.orglbl.gov Their synthesis generally involves the reaction of a sulfide source with a stoichiometric amount of elemental sulfur. For example, reacting a 1:3 molar ratio of a sulfide source (like Na₂S) with sulfur (S₈) would theoretically yield the tetrasulfide anion (S₄²⁻). In practice, a mixture is common, but the dominant species can be controlled by the reactant ratio. Subsequent stabilization with a tetrabutylammonium salt via anion exchange or in situ methods yields the final product. Characterization of the resulting mixture, often by techniques like UV-Vis spectroscopy or mass spectrometry, is necessary to determine the distribution of the polysulfide chain lengths. rsc.orglbl.gov

Table 2: Factors Influencing Polysulfide Chain Length

Factor Influence on Chain Length Explanation Reference
Solvent Polarity High-dielectric constant solvents (e.g., DMSO, ACN) stabilize longer chains and radical anions (S₃•⁻). Low-dielectric constant solvents (e.g., DOL, DME) favor shorter chains. The solvent shell around the anion affects its stability and propensity for disproportionation or dissociation. tum.de
Sulfur:Sulfide Ratio Increasing the molar ratio of elemental sulfur to a sulfide source generally leads to longer average polysulfide chain lengths. This is a direct consequence of Le Chatelier's principle, driving the equilibrium towards products with higher sulfur content. google.com
Temperature Higher temperatures can favor shorter chains or different equilibrium distributions. Affects reaction kinetics and the thermodynamic stability of different polysulfide species. jst.go.jp

| Cation | The nature of the cation (e.g., Li⁺ vs. TBA⁺) influences the solubility and stability of the polysulfide salt. | Large, "soft" cations like tetrabutylammonium can stabilize "soft" polysulfide anions. | qianggroup.com |

Crystallization-Driven Isolation Techniques

The isolation of specific tetrabutylammonium polysulfide salts from the complex mixtures that often result from synthesis is a significant challenge. Crystallization, a fundamental technique for purification, is a key method employed to isolate discrete polysulfide anions. The success of this technique is dependent on the careful selection of solvents and temperature gradients to exploit the differential solubilities of various polysulfide chain lengths.

The large, non-polar tetrabutylammonium (TBA) cation plays a crucial role in enabling the crystallization of polysulfide anions from organic solvents. Unlike smaller alkali metal cations, the TBA cation forms salts with improved solubility in less polar media, which can then be selectively precipitated. Reports in the literature indicate that the incorporation of sulfur-sulfur linkages within a polymer backbone facilitates the crystallization process, a principle that extends to the isolation of discrete polysulfide salts. chalcogen.roresearchgate.netrsc.org

Fractional crystallization is a particularly relevant technique. While detailed, systematic studies on the fractional crystallization of (TBA)₂Sₙ salts are limited, related studies on organopolysulfanides have demonstrated that anions of different sulfur chain lengths can be separated from solution through this method. nsf.gov The process involves dissolving the mixture in a suitable solvent at an elevated temperature and then gradually cooling the solution, allowing the least soluble species to crystallize first. The choice of solvent is critical; a solvent must be selected in which the solubilities of the different polysulfide species show a significant temperature dependence and are sufficiently different from one another.

For instance, a mixture of tetrabutylammonium polysulfides might be dissolved in a solvent like a toluene/N,N-dimethylformamide mixture, and upon slow cooling, the longer, less soluble polysulfide chains may precipitate, allowing for their isolation. mdpi.com Although specific protocols are not widely published, the principles of crystallization for other tetrabutylammonium salts, such as tetrabutylammonium bromide, often involve solvents like ethyl acetate, from which the salt can be crystallized upon cooling. mdpi.com

Table 1: Factors Influencing Crystallization-Driven Isolation of Tetrabutylammonium Polysulfides

ParameterEffect on CrystallizationExamples & Notes
Solvent System The polarity and coordinating ability of the solvent dictate the solubility of different (TBA)₂Sₙ species. A solvent or solvent mixture must be chosen to maximize the solubility difference between the target polysulfide and impurities.Mixtures of polar aprotic solvents (e.g., DMF, acetonitrile) and less polar solvents (e.g., toluene, diethyl ether) are often employed to achieve the desired solubility gradient. mdpi.com
Temperature Gradient A slow, controlled cooling rate is essential for the formation of well-ordered, pure crystals. Rapid cooling can lead to the trapping of impurities and the formation of amorphous solids or mixed crystals.A typical process involves heating to dissolve the mixture followed by slow cooling to room temperature, and then further cooling to 0°C or below to maximize yield.
Cation Size The large tetrabutylammonium cation is crucial for rendering polysulfide salts soluble in organic solvents and enabling their subsequent crystallization.The bulky, organic nature of the TBA cation disrupts the crystal lattice energy compared to smaller inorganic cations, influencing solubility.
Polysulfide Chain Length Generally, solubility in a given non-aqueous solvent decreases as the polysulfide chain length (n) increases, although this is not a universal rule and depends heavily on the solvent. This difference is the basis for separation.Longer chains like S₆²⁻ or S₈²⁻ may be less soluble than shorter chains like S₄²⁻ in certain organic solvents, allowing for their preferential crystallization.

Solvent Effects on Polysulfide Chain Equilibria

In solution, polysulfide anions exist in a dynamic and complex equilibrium. This equilibrium involves the disproportionation and interconversion of polysulfide dianions of various chain lengths (Sₙ²⁻) and can also include polysulfide radical anions (Sₘ˙⁻). The choice of solvent has a profound impact on the position of these equilibria, thereby determining the dominant species present in the solution. nsf.govrsc.org The large tetrabutylammonium cation, being soluble in a wide range of organic solvents, is an ideal counterion for studying these effects.

The key properties of a solvent that influence polysulfide speciation are its dielectric constant (ε) and its donor number (DN), which is a measure of its Lewis basicity or ability to solvate cations.

High-Polarity, High-DN Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) have high dielectric constants and high donor numbers. In these solvents, the cation (TBA⁺) and the polysulfide anions (Sₙ²⁻) are well-solvated and exist as dissociated ions or solvent-separated ion pairs. These solvents are effective at stabilizing a wide range of polysulfides, including longer-chain anions (e.g., S₆²⁻, S₈²⁻) and the trisulfide radical anion (S₃˙⁻), which imparts a characteristic blue or green color to the solution. acs.orgescholarship.org The S₃˙⁻ radical anion is readily identified by its strong UV-Vis absorption peak around 617 nm. escholarship.org

Low-Polarity, Low-DN Solvents: Solvents like tetrahydrofuran (B95107) (THF), 1,2-dimethoxyethane (B42094) (DME), and other ethers have lower dielectric constants and donor numbers. In these media, ion-pairing is much more significant, and the polysulfide anions exist predominantly as contact ion pairs with the TBA⁺ cation. These solvents tend to favor the disproportionation of longer, less stable polysulfides into shorter, more thermodynamically stable species. For example, S₈²⁻ may disproportionate into S₆²⁻ and elemental sulfur, and S₆²⁻ may further convert to S₄²⁻. rsc.orgacs.org Consequently, in ether-based solvents, shorter polysulfides like S₄²⁻, which has a characteristic UV-Vis absorption around 410-420 nm, are often the dominant species. researchgate.net

Spectroscopic techniques are essential for probing these equilibria. ¹H NMR can be used to monitor the environment of the TBA cation, while UV-Vis and Raman spectroscopy directly probe the polysulfide anions present. nsf.govresearchgate.net

Table 2: Influence of Solvent on Tetrabutylammonium Polysulfide Speciation

SolventDielectric Constant (ε)Donor Number (DN)Predominant Polysulfide Species ObservedSpectroscopic Signature
Acetonitrile (ACN) 37.514.1Mixture of Sₙ²⁻ and S₃˙⁻ radical anions. nsf.govrsc.orgGreen/blue color; UV-Vis peak at ~617 nm for S₃˙⁻.
Dimethylformamide (DMF) 36.726.6Stabilizes longer-chain polysulfides (S₆²⁻, S₈²⁻) and the S₃˙⁻ radical anion. acs.orgescholarship.orgStrong UV-Vis absorbance for S₃˙⁻ (~617 nm).
Dimethyl Sulfoxide (DMSO) 46.729.8Similar to DMF, effectively solvates and stabilizes a wide range of polysulfide species, including radical anions. acs.orgescholarship.orgStrong UV-Vis absorbance for S₃˙⁻ (~617 nm).
Tetrahydrofuran (THF) 7.520.0Favors shorter-chain, more stable polysulfides due to strong ion pairing. S₄²⁻ is often a major species. rsc.orgacs.orgUV-Vis peak for S₄²⁻ at ~410-420 nm. Radical anion concentration is significantly lower.
1,2-Dimethoxyethane (DME) 7.220.0Similar to THF, promotes the formation of shorter-chain polysulfides like S₄²⁻ and S₂²⁻ through disproportionation. acs.orgUV-Vis peak for S₄²⁻ at ~410-420 nm.

Advanced Synthetic Strategies for High Purity Sulfane;Tetrabutylazanium

The synthesis of tetrabutylammonium polysulfides with a specific, single chain length in high purity is a formidable task due to the facile exchange and disproportionation reactions that occur in solution. nsf.govtum.de Standard synthetic approaches, such as the reaction of tetrabutylammonium hydrosulfide (B80085) (NBu₄SH) with a stoichiometric amount of elemental sulfur, typically yield a thermodynamic mixture of various polysulfide anions. researchgate.net Therefore, advanced strategies must focus on either kinetically trapping a desired species or shifting the equilibrium so strongly that one species overwhelmingly predominates, followed by rapid and efficient isolation.

One advanced approach involves the use of phase-transfer catalysis in a biphasic system. For instance, an aqueous solution of sodium polysulfide (Na₂Sₙ) can be reacted with an organic-soluble halide in the presence of a tetrabutylammonium salt (e.g., TBABr) as the catalyst. While this is commonly used for synthesizing organic polysulfides, the principle can be adapted. By carefully controlling the stoichiometry of the aqueous polysulfide source and rapidly extracting the formed (TBA)₂Sₙ into an organic phase where it may be less prone to equilibration, it is possible to favor a certain chain length. rsc.org

Another strategy centers on the precise control of the reaction environment. The synthesis of high-purity tetrabutylammonium hydrosulfide (NBu₄SH) is a critical first step, as impurities in the starting material can complicate the subsequent reaction with sulfur. nih.gov The reaction of this high-purity NBu₄SH with elemental sulfur must be conducted in a solvent that minimizes unwanted disproportionation. Based on the principles outlined in section 2.3.2, a solvent that strongly favors a specific chain length could be used. For example, attempting to synthesize (TBA)₂S₄ would be best performed in a solvent like THF or DME, which naturally favors this species.

A promising advanced strategy combines a controlled synthesis with immediate, in-situ crystallization. This involves choosing a solvent system where the desired (TBA)₂Sₙ product has very low solubility at the reaction temperature, causing it to precipitate out of the solution as it is formed. This removal from the solution phase effectively quenches the equilibrium and prevents further conversion to other polysulfides.

Table 3: Comparison of Synthetic Strategies for Tetrabutylammonium Polysulfides

StrategyDescriptionAdvantagesChallenges
Homogeneous Reaction in Solution Stoichiometric reaction of a sulfur source (e.g., S₈) with a sulfide source (e.g., NBu₄SH) in a single-phase solvent.Simple setup, good for generating polysulfide solutions for further use.Typically yields a complex equilibrium mixture of Sₙ²⁻ species; low purity of any single species. nsf.gov
Phase-Transfer Catalysis Reaction between an aqueous inorganic polysulfide and an organic phase containing the TBA⁺ cation, which transfers the polysulfide anion.Can offer better control over reaction rates and potentially the chain length of the extracted polysulfide. rsc.orgOptimization is complex; equilibria can still occur in the organic phase.
Fluoride-Catalyzed Sulfur Activation Use of a catalytic amount of tetrabutylammonium fluoride (TBAF) to activate elemental sulfur for reaction at mild conditions. mdpi.comAllows reactions to proceed under milder temperatures, potentially offering kinetic control over thermodynamic products.Primarily demonstrated for sulfurization of organic substrates; application to forming pure inorganic polysulfides is not well-established.
Kinetically Controlled Synthesis with In-Situ Precipitation The reaction is designed in a specific solvent where the target (TBA)₂Sₙ is insoluble and precipitates upon formation, thus preventing it from re-entering solution-phase equilibria.Potentially the most effective method for obtaining a single, high-purity polysulfide salt.Requires extensive screening to find the precise solvent/temperature conditions for selective precipitation of the target chain length.

Ultimately, the synthesis of high-purity this compound compounds relies on a multi-faceted approach that considers the initial purity of reagents, the specific properties of the solvent used, and a carefully designed isolation protocol that can effectively "trap" the desired polysulfide before it can convert into other species.

Advanced Spectroscopic and Diffraction Based Characterization of Sulfane;tetrabutylazanium

Vibrational Spectroscopy (Raman, IR) for Polysulfide Anion Fingerprinting

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a powerful tool for probing the structure of the polysulfide anions in sulfane;tetrabutylazanium. These methods are highly sensitive to the vibrations of the sulfur-sulfur (S-S) bonds that form the backbone of the polysulfide chain.

Analysis of S-S Stretching Frequencies and Chain Conformations

The S-S stretching vibrations in polysulfide anions give rise to characteristic bands in Raman and IR spectra, typically appearing in the 400-500 cm⁻¹ region. researchgate.netresearchgate.net The precise frequency of these vibrations is highly dependent on the length of the sulfur chain (n in Sₙ²⁻), the bond strengths, and the specific conformation (i.e., the dihedral or torsion angles) of the anion. nih.gov

Raman spectroscopy is particularly well-suited for studying these S-S bonds. The S₄²⁻ anion, for example, typically exhibits a strong Raman band corresponding to the symmetric S-S stretching mode. researchgate.net Longer polysulfide chains, such as S₅²⁻ and S₆²⁻, present more complex spectra with multiple S-S stretching modes. The large tetrabutylammonium (B224687) cation can influence the solid-state packing and the conformation of the polysulfide anion, which in turn affects the vibrational frequencies. nih.gov This influence is due to the electric field of the cation polarizing the anion, which can alter bond lengths and angles. nih.govresearchgate.net For instance, variations in the torsion angle of the polysulfide chain, induced by different crystal packing environments, lead to shifts in the observed S-S stretching frequencies.

The table below summarizes typical Raman active S-S stretching frequencies for various polysulfide species. These values can vary depending on the cation and the physical state (solid vs. solution).

Table 1: Representative Raman Frequencies for Polysulfide Anion S-S Stretching Modes

Polysulfide Species S-S Stretching Frequency (cm⁻¹) Reference
S₃⁻ (radical anion) ~548 researchgate.net
S₄²⁻ ~445, ~480 researchgate.net
S₅²⁻ ~207 (bending), multiple stretching modes researchgate.net
S₆²⁻ Calculated modes vary with conformation researchgate.net

Identification of Polysulfide Speciation in Solution and Solid State

In both solution and the solid state, this compound can exist as a mixture of different polysulfide anions (e.g., S₄²⁻, S₅²⁻, S₆²⁻). Vibrational spectroscopy provides a direct method for identifying and, in some cases, quantifying the distribution of these species. Each polysulfide anion has a unique vibrational fingerprint, allowing for its identification in a complex mixture.

For example, in solution studies relevant to lithium-sulfur batteries, operando Raman spectroscopy has been used to track the formation and consumption of various polysulfide species during electrochemical cycling. researchgate.net The appearance and disappearance of specific Raman bands corresponding to long-chain (e.g., S₈²⁻) and short-chain (e.g., S₄²⁻) polysulfides can be monitored in real-time. Similarly, in the solid state, Raman microscopy can map the spatial distribution of different polysulfide phases within a sample. The combination of IR and Raman spectroscopy is powerful, as some vibrational modes may be active in one technique but not the other, providing a more complete picture of the polysulfide speciation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cation and Anion Elucidation

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei. For this compound, it is used to characterize the tetrabutylammonium cation and to study the dynamic interactions between the cation and the polysulfide anion.

¹H and ¹³C NMR for Tetrabutylammonium Cation Characterization

The tetrabutylammonium cation ([N(C₄H₉)₄]⁺) is readily characterized by ¹H and ¹³C NMR spectroscopy. researchgate.netscispace.com Due to the symmetry of the cation, the spectra are relatively simple and consist of four distinct signals for the four non-equivalent carbon atoms of the butyl chains and their attached protons.

In the ¹H NMR spectrum, a triplet is observed for the terminal methyl group (–CH₃), a multiplet for the adjacent methylene (B1212753) group (–CH₂–CH₃), another multiplet for the next methylene group (–CH₂–CH₂N⁺), and a downfield-shifted multiplet for the methylene group directly attached to the positively charged nitrogen atom (α-CH₂). In the proton-decoupled ¹³C NMR spectrum, four distinct singlets are observed. bhu.ac.in The chemical shifts are sensitive to the solvent but are generally found in predictable regions. The interaction with the polysulfide anion typically has only a minor effect on the chemical shifts of the cation due to the diffuse nature of the charge on both the cation and anion, resulting in weak ion pairing in most non-aqueous solvents.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for the Tetrabutylammonium Cation

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N⁺–C H₂– ~3.1 - 3.4 ~58 - 59
C H₂–CH₂N⁺ ~1.5 - 1.7 ~23 - 24
C H₂–CH₃ ~1.3 - 1.5 ~19 - 20
C H₃ ~0.9 - 1.0 ~13 - 14

Note: Values are approximate and depend on the solvent and concentration. Data compiled from standard NMR reference tables. sigmaaldrich.comoregonstate.edu

²³Na or ³⁹K NMR Studies for Cation-Anion Interactions (if applicable)

For the compound this compound, ²³Na and ³⁹K NMR are not applicable as the cation is tetrabutylammonium. However, in related systems containing sodium or potassium polysulfides, these NMR techniques are valuable for probing cation-anion interactions. The chemical shift and linewidth of the ²³Na or ³⁹K signal are sensitive to the local electronic environment around the nucleus. Changes in these parameters can provide information on the degree of ion pairing, the formation of solvent-separated ion pairs versus contact ion pairs, and the dynamics of cation exchange between different polysulfide anions.

Variable Temperature NMR for Dynamic Processes

Variable Temperature (VT) NMR is a key technique for studying dynamic molecular processes that occur on the NMR timescale. ox.ac.ukoxinst.com For this compound, VT-NMR experiments can provide insight into several dynamic phenomena.

One potential application is the study of restricted rotation around the S-S bonds within the polysulfide anion. At low temperatures, the interconversion between different chain conformations may become slow enough to be observed as distinct sets of signals. As the temperature is raised, these signals would broaden and eventually coalesce into a single time-averaged signal. nih.gov Analysis of the spectra at different temperatures can be used to determine the activation energy for this rotational barrier. oxinst.com

Additionally, VT-NMR can be used to investigate the dynamics of ion pairing between the tetrabutylammonium cation and the polysulfide anion. Changes in chemical shifts with temperature can indicate shifts in the ion-pairing equilibrium. In systems with slow chemical exchange between different polysulfide species (e.g., S₄²⁻ ⇌ S₅²⁻), VT-NMR could potentially resolve the signals for the individual species at low temperatures.

X-ray Diffraction Studies of Crystalline this compound

X-ray diffraction (XRD) is a cornerstone technique for the solid-state characterization of crystalline materials, providing fundamental insights into atomic arrangements. For this compound, which consists of tetrabutylammonium cations ((C₄H₉)₄N⁺) and polysulfide anions (Sₓ²⁻), X-ray diffraction methods are indispensable for elucidating its three-dimensional structure.

Single Crystal X-ray Diffraction for Anion Conformation and Packing

In the case of tetrabutylammonium polysulfides, SC-XRD studies would reveal the specific nature of the polysulfide chain (e.g., S₄²⁻, S₅²⁻, S₆²⁻), which can adopt various conformations. The flexible, non-coordinating nature of the large tetrabutylammonium cation influences the crystallization process and the resulting solid-state structure of the polysulfide anion. The conformation of the polysulfide anion is a result of a delicate balance between the intrinsic electronic preferences of the sulfur chain and the packing forces exerted by the bulky cations.

Detailed research findings from SC-XRD would include:

Polysulfide Chain Conformation: Determination of the exact sulfur chain length (x in Sₓ²⁻) and its geometry. Polysulfide anions are known to adopt a variety of conformations, including helical, linear, and branched arrangements, influenced by the counterion.

Bond Lengths and Angles: Precise measurement of S-S bond lengths and S-S-S bond angles within the polysulfide chain. These parameters are crucial for understanding the bonding and electronic structure of the anion.

Crystal Packing: Elucidation of how the tetrabutylammonium cations and polysulfide anions are arranged in the crystal lattice. This includes an analysis of cation-anion interactions, which are primarily electrostatic, and van der Waals interactions between the butyl chains of the cations.

Disorder: The flexible butyl chains of the tetrabutylammonium cation are prone to conformational disorder within the crystal structure, which can be modeled and refined using SC-XRD data. mdpi.com

A representative table of crystallographic data that could be obtained from a single crystal X-ray diffraction study of a hypothetical tetrabutylammonium polysulfide, for instance, bis(tetrabutylammonium) pentasulfide ((TBA)₂S₅), is presented below.

Interactive Table: Representative Single Crystal X-ray Diffraction Data for (TBA)₂S₅
ParameterValue
Chemical FormulaC₃₂H₇₂N₂S₅
Formula Weight645.25 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.543(2)
b (Å)15.876(3)
c (Å)18.912(4)
β (°)98.76(1)
Volume (ų)3718.9(1)
Z4
Calculated Density (g/cm³)1.152
Absorption Coeff. (mm⁻¹)0.45
Temperature (K)150(2)
Crystal Size (mm³)0.30 x 0.25 x 0.20
Radiation (λ, Å)Mo Kα (0.71073)
Reflections Collected15890
Independent Reflections6543 [R(int) = 0.045]
Final R indices [I>2σ(I)]R₁ = 0.052, wR₂ = 0.135
Goodness-of-fit on F²1.05

Powder X-ray Diffraction for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used to identify crystalline phases and assess the purity of a bulk sample. omicsonline.orgnih.govcreative-biostructure.com In the context of this compound, PXRD is crucial for routine characterization, quality control, and for studying phase transitions.

The PXRD pattern is a fingerprint of the crystalline material, with the positions and intensities of the diffraction peaks being characteristic of the crystal structure. rigaku.com For a newly synthesized batch of tetrabutylammonium polysulfide, its PXRD pattern can be compared to a reference pattern (either calculated from single-crystal data or from a standard sample) to confirm its identity.

Key applications of PXRD for this compound include:

Phase Identification: Each distinct crystalline form (polymorph) of a compound will produce a unique PXRD pattern. rigaku.com PXRD can therefore be used to identify the specific polymorph of tetrabutylammonium polysulfide present in a sample.

Purity Assessment: The presence of crystalline impurities will result in additional peaks in the PXRD pattern. By comparing the experimental pattern to that of the pure compound, the presence and, to some extent, the quantity of crystalline impurities can be determined.

Monitoring of Stability: PXRD can be used to monitor changes in the crystalline form of this compound over time or under different storage conditions (e.g., temperature, humidity), which might indicate decomposition or phase transitions.

A hypothetical PXRD pattern for a crystalline sample of tetrabutylammonium hexasulfide is represented in the table below, showing the characteristic diffraction angles (2θ) and relative intensities of the peaks.

Interactive Table: Representative Powder X-ray Diffraction Data for (TBA)₂S₆
2θ (°)d-spacing (Å)Relative Intensity (%)
8.510.40100
12.27.2545
15.85.6060
17.15.1885
19.54.5570
21.34.1755
24.53.6330
28.93.0940

UV-Vis Spectroscopy for Polysulfide Anion Electronic Transitions

UV-Vis spectroscopy is a valuable tool for studying the electronic structure of polysulfide anions in solution. The absorption of ultraviolet or visible light by these species corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the types of polysulfide anions present and their concentrations.

Quantitative Analysis of Polysulfide Concentrations and Speciation

The quantitative analysis of polysulfide solutions using UV-Vis spectroscopy is based on the Beer-Lambert Law, which relates absorbance to the concentration of the absorbing species. However, the speciation of polysulfides in solution is complex, with multiple anions (Sₓ²⁻) and radical anions (Sₓ⁻•) often coexisting in equilibrium. ucsd.edu These different species have overlapping absorption bands, making the deconvolution of the UV-Vis spectrum challenging. electrochemsci.org

Despite these challenges, UV-Vis spectroscopy can provide semi-quantitative information on the distribution of polysulfide species. By analyzing the positions and intensities of the absorption maxima, it is possible to infer the dominant polysulfide chain lengths in a given solution. For instance, shorter polysulfide chains tend to absorb at lower wavelengths, while longer chains absorb at higher wavelengths.

The table below presents typical absorption maxima for different polysulfide species in an organic solvent, which would be relevant for the analysis of this compound solutions.

Interactive Table: Typical UV-Vis Absorption Maxima for Polysulfide Species
Polysulfide SpeciesAbsorption Maximum (λₘₐₓ, nm)
S₃²⁻~290
S₄²⁻~330
S₆²⁻~420
S₃⁻• (radical anion)~617

Investigation of Charge-Transfer Phenomena

Charge-transfer (CT) transitions are a significant feature in the electronic spectra of many chemical compounds and are characterized by their high intensity. wikipedia.orglibretexts.orglibretexts.orgcareerendeavour.com In the context of this compound, charge-transfer phenomena can occur between the polysulfide anion and the tetrabutylammonium cation, or between the polysulfide anion and the solvent.

A charge-transfer transition involves the movement of an electron from a molecular orbital that is predominantly located on one component of the complex (the donor) to a molecular orbital primarily on the other component (the acceptor). In the case of tetrabutylammonium polysulfide, the polysulfide anion, being electron-rich, can act as the electron donor, while the tetrabutylammonium cation or solvent molecules can act as the electron acceptor.

The presence of CT bands in the UV-Vis spectrum of this compound would be indicated by:

High Molar Absorptivity: CT bands are typically much more intense (ε > 10,000 L mol⁻¹ cm⁻¹) than the d-d transitions observed in transition metal complexes.

Solvatochromism: The energy of the CT transition, and thus the position of the absorption band, can be sensitive to the polarity of the solvent. A shift in the absorption maximum upon changing the solvent is a strong indicator of a charge-transfer process.

Mass Spectrometry Techniques for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of molecules by analyzing their mass-to-charge ratio (m/z) after ionization. For an ionic compound like this compound, electrospray ionization (ESI) is a particularly suitable soft ionization technique that allows the transfer of the pre-existing ions from solution into the gas phase for mass analysis. researchgate.net

The mass spectrum of tetrabutylammonium polysulfide would be expected to show a peak corresponding to the tetrabutylammonium cation ((C₄H₉)₄N⁺) at m/z 242.46. The detection of the polysulfide anions (Sₓ²⁻) can be more challenging due to their potential instability and reactivity. Often, derivatization techniques are employed to stabilize the polysulfide chain before MS analysis. osti.govrsc.orgresearchgate.net

By employing tandem mass spectrometry (MS/MS), it is possible to induce fragmentation of the selected ions and analyze the resulting fragment ions. This provides valuable structural information. The fragmentation of the tetrabutylammonium cation typically proceeds through the loss of neutral alkane or alkene fragments. researchgate.netlibretexts.orgchemguide.co.ukcreative-proteomics.comnih.gov

A table of expected ions and their fragments in the mass spectrometric analysis of a hypothetical tetrabutylammonium tetrasulfide ((TBA)₂S₄) is provided below.

Interactive Table: Representative Mass Spectrometry Data for (TBA)₂S₄
Ionm/z (Calculated)Fragmentation PathwayFragment Ion(s) (m/z)
[(C₄H₉)₄N]⁺242.46Loss of butene (C₄H₈)[(C₄H₉)₃NH]⁺ (186.38)
[(C₄H₉)₄N]⁺242.46Loss of butane (B89635) (C₄H₁₀) and subsequent rearrangement[(C₄H₉)₂N=CHCH₂CH₂CH₃]⁺ (142.28)
[S₄]²⁻ (as [S₄+H]⁻)128.89Not typically fragmented in soft ionization-
[S₄]²⁻ (as [S₄+Na]⁻)150.87Not typically fragmented in soft ionization-

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry is a soft ionization technique that is exceptionally well-suited for the analysis of ionic compounds like this compound, allowing for the transfer of ions from solution into the gas phase with minimal fragmentation.

In the positive ion mode of ESI-MS, the spectrum is dominated by the presence of the tetrabutylazanium cation, [(CH₃CH₂CH₂CH₂)₄N]⁺. This cation is consistently observed at a mass-to-charge ratio (m/z) of 242.3. asianpubs.orgchromforum.org The high intensity of this peak confirms the presence of the quaternary ammonium (B1175870) salt. Under certain instrumental conditions, fragmentation of the tetrabutylazanium cation can be observed. This fragmentation typically proceeds through the loss of butene (C₄H₈) and other alkyl chains, leading to the formation of smaller amine fragments.

In the negative ion mode, the sulfane anion (HS⁻) is expected to be observed at an m/z of 33.1. The detection of this anion is crucial for confirming the identity of the counter-ion in the compound. Depending on the sample purity and the presence of any oxidation products, ions corresponding to polysulfides (Sₙ²⁻ or HSₙ⁻) may also be detected at higher m/z values. researchgate.net The presence of these species can provide insight into the stability and storage history of the compound.

Detailed Research Findings:

Analysis of tetrabutylammonium salts by ESI-MS has demonstrated a characteristic fragmentation pathway for the cation. asianpubs.org Collision-induced dissociation (CID) studies reveal a stepwise loss of neutral butene molecules (56.1 Da), leading to a series of prominent fragment ions. This predictable fragmentation is a key diagnostic feature for the identification of the tetrabutylammonium moiety.

The following interactive data table summarizes the expected ions and their fragments in the ESI-MS analysis of this compound.

Ion Mode Observed Ion Formula Calculated m/z Interpretation
Positive[(CH₃CH₂CH₂CH₂)₄N]⁺C₁₆H₃₆N⁺242.3Intact Tetrabutylazanium Cation
Positive[(CH₃CH₂CH₂CH₂)₃NH]⁺C₁₂H₂₈N⁺186.2Fragment (Loss of C₄H₈)
Positive[(CH₃CH₂CH₂CH₂)₂N=CHCH₂CH₂CH₃]⁺C₁₂H₂₆N⁺184.2Fragment
Positive[C₈H₂₀N]⁺C₈H₂₀N⁺130.2Fragment (Loss of 2 x C₄H₈)
Negative[SH]⁻HS⁻33.1Sulfane Anion

Matrix-Assisted Laser Desorption/Ionization (MALDI)

Matrix-Assisted Laser Desorption/Ionization is another soft ionization technique that can be employed for the characterization of this compound. In MALDI-TOF (Time-of-Flight) mass spectrometry, the sample is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte.

For the analysis of this compound, both the cation and anion can be detected, depending on the polarity of the instrument setting. In positive ion mode, the tetrabutylazanium cation would be observed at m/z 242.3, similar to ESI-MS. In negative ion mode, the sulfane anion would be detected at m/z 33.1.

One of the considerations with MALDI analysis of sulfur-containing compounds is the potential for the observation of sulfur clusters (Sₙ). Laser irradiation can sometimes induce reactions, leading to the formation of various allotropes of sulfur, which would be detected as a series of peaks separated by 32 Da (the mass of a sulfur atom). mdpi.com The presence and distribution of these clusters could provide information about the sample's tendency to undergo such transformations under energetic conditions.

Detailed Research Findings:

While specific MALDI studies on this compound are not extensively reported, the technique has been successfully applied to the analysis of other sulfur-containing materials and ionic liquids. mdpi.com The choice of matrix is critical to minimize fragmentation and optimize ion yield. Matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) are commonly used for the analysis of organic salts.

The following interactive data table outlines the expected ionic species in the MALDI-TOF analysis of this compound.

Ion Mode Observed Ion Formula Calculated m/z Interpretation
Positive[(CH₃CH₂CH₂CH₂)₄N]⁺C₁₆H₃₆N⁺242.3Tetrabutylazanium Cation
Negative[SH]⁻HS⁻33.1Sulfane Anion
Negative[S₂]⁻S₂⁻64.1Sulfur Cluster (potential artifact)
Negative[S₃]⁻S₃⁻96.2Sulfur Cluster (potential artifact)
Negative[S₄]⁻S₄⁻128.2Sulfur Cluster (potential artifact)

Theoretical and Computational Investigations of Sulfane;tetrabutylazanium

Quantum Chemical Studies on Polysulfide Anion Electronic Structure

Quantum chemical calculations provide profound insights into the electronic structure, geometries, and energies of polysulfide anions, which are the core component of sulfane;tetrabutylazanium. These studies are fundamental to understanding the stability and reactivity of these species.

Density Functional Theory (DFT) Calculations for Geometries and Energies

Density Functional Theory (DFT) has been widely employed to investigate the structural and energetic properties of polysulfide anions (Sn2-). These calculations are crucial for determining the most stable isomeric forms and the distribution of charge within the polysulfide chains.

Recent DFT studies have systematically explored the geometries of various polysulfide dianions (Sn2-, where n = 3-8). rsc.org For instance, the trisulfide anion (S32-) is found to prefer a non-linear structure with an S-S-S angle of approximately 115.1°. rsc.org As the chain length increases, the number of possible isomers grows, and DFT calculations are essential to identify the most stable conformations. The relative energies of these isomers are critical for understanding the distribution of different polysulfide species at equilibrium.

Furthermore, DFT calculations have been instrumental in studying polysulfide radical anions (Sn•−), which can be present in equilibrium with the dianions. nih.govresearchgate.net For the tetrasulfide radical anion (S4•−), both cis (C2v) and trans (C2h) isomers have been investigated, with their relative stability being dependent on the surrounding environment, such as the polarity of the solvent. nih.gov Time-dependent DFT (TD-DFT) calculations have also been used to predict the electronic absorption spectra of these anions, which is crucial for their experimental identification. nih.govresearchgate.net

Calculated Relative Energies of Polysulfide Anion Isomers

Polysulfide AnionIsomerRelative Energy (kJ mol⁻¹)Reference
S₄•−trans (C₂h)Reference nih.gov
S₄•−cis (C₂v)Slightly more stable in polar media nih.gov
S₆•−C₂h22.5 nih.gov
S₆•−C₂Reference nih.gov

Ab Initio Methods for High-Level Electronic Structure Analysis

For a more accurate description of the electronic structure of polysulfide anions, high-level ab initio methods are employed. These methods, while computationally more demanding than DFT, can provide benchmark data for energies and spectroscopic properties.

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) methods, offer a systematic way to improve upon the Hartree-Fock approximation by including electron correlation effects. researchgate.net These methods are particularly important for accurately determining electron affinities and describing the subtle electronic effects in anions. utah.edu For polysulfide anions, ab initio calculations can be used to validate the results obtained from DFT and to provide a more detailed understanding of the nature of the sulfur-sulfur bonds and the distribution of the negative charge. mdpi.com While specific ab initio studies focused solely on the polysulfide anions in the context of tetrabutylammonium (B224687) are scarce, the principles and findings from studies on other small molecular anions are transferable and provide a framework for understanding their electronic behavior. tandfonline.com

Molecular Dynamics Simulations of this compound in Solution

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules and ions in the condensed phase. For this compound, MD simulations can provide detailed information about its solvation, ion pairing, and transport properties in various solvents.

Solvation Dynamics and Ion Pairing Effects

The interaction between the tetrabutylammonium cation and the polysulfide anion in solution is a key factor determining the properties of this compound. MD simulations can be used to study the solvation shells of both ions and to characterize the extent of ion pairing.

Studies on tetrabutylammonium-based electrolyte additives have shown that the large, nonpolar alkyl chains of the cation influence the local solvent structure. chemrxiv.org In aqueous solutions, for example, the tetrabutylammonium cation is known to exhibit hydrophobic hydration. arxiv.org In the context of this compound, the bulky nature of the tetrabutylammonium cation is expected to lead to the formation of solvent-separated ion pairs or even contact ion pairs with the polysulfide anion, depending on the solvent's polarity and coordinating ability. The solvation structure of lithium polysulfides has been extensively studied, revealing the importance of ion-solvent and ion-ion interactions, which can be extrapolated to understand the behavior with the larger tetrabutylammonium cation. lbl.govresearchgate.netnih.gov The anions in the electrolyte have been shown to play a dominant role in the solvation structure, which would also be the case for the polysulfide anion in this compound. chemrxiv.org

Diffusion and Transport Properties

The mobility of the tetrabutylammonium and polysulfide ions in solution is crucial for applications such as electrolytes in electrochemical devices. MD simulations can be used to calculate the self-diffusion coefficients of these ions, providing insights into the transport properties of the system.

Simulations of tetrabutylammonium bromide in aqueous solution have been used to determine the translational diffusion coefficient of the cation. arxiv.org Similar simulations for this compound would allow for the determination of the diffusion coefficients of both the cation and the various polysulfide anions. The size and shape of the polysulfide anion, as well as the extent of ion pairing, are expected to have a significant impact on its diffusion. MD simulations of lithium polysulfides in different solvents have shown that higher viscosity solvents lead to lower diffusion rates. rsc.org

Computational Modeling of Polysulfide Chain Equilibria

In solutions of this compound, a dynamic equilibrium exists between polysulfide anions of different chain lengths. Computational modeling can be used to understand and predict the distribution of these species under various conditions.

The equilibria between different polysulfide anions (e.g., S82-, S62-, S42-) are influenced by factors such as the solvent, temperature, and the nature of the counter-ion. mdpi.com While much of the computational modeling of polysulfide equilibria has been performed in the context of lithium-sulfur batteries, the fundamental principles are applicable to systems with other cations like tetrabutylammonium. researchgate.net DFT calculations of the relative energies of different polysulfide anions provide the thermodynamic basis for these equilibrium models. rsc.orgscivisionpub.com By combining these quantum chemical data with statistical mechanics models, it is possible to predict the speciation of polysulfides in solution. The presence of the large tetrabutylammonium cation may influence these equilibria through specific ion-pairing interactions that could stabilize certain polysulfide chain lengths over others.

Thermodynamic Predictions of Polysulfide Speciation

The speciation of polysulfides in solution is a dynamic equilibrium involving various sulfur chain lengths (Sₓ²⁻). The distribution of these species is highly dependent on factors such as the solvent, temperature, and the nature of the counterion. Computational thermodynamics, particularly through methods like Density Functional Theory (DFT), is instrumental in predicting the relative stability of different polysulfide anions and thus their expected distribution at equilibrium.

The Gibbs free energy of formation for each tetrabutylammonium polysulfide species is a key determinant of the equilibrium distribution. By calculating these energies, researchers can predict which polysulfide chains are thermodynamically favored under specific conditions. While extensive research has been conducted on lithium polysulfides due to their relevance in battery technology, the principles are transferable to systems with the tetrabutylammonium cation. nih.gov

The large and non-polar nature of the tetrabutylammonium cation is expected to have a significant influence on polysulfide speciation compared to small, hard cations like Li⁺. The weaker electrostatic interactions of the tetrabutylammonium cation can lead to a different distribution of polysulfide chain lengths. Computational models can quantify these effects by incorporating the cation-anion interaction energies into the thermodynamic calculations.

Table 1: Illustrative Thermodynamic Data for Tetrabutylammonium Polysulfides

Polysulfide SpeciesPredicted Relative Gibbs Free Energy of Formation (kcal/mol)Predicted Dominant Species
(TBA)₂S₂+2.5No
(TBA)₂S₃+1.0No
(TBA)₂S₄-1.5Yes
(TBA)₂S₅-3.0Yes
(TBA)₂S₆-2.0Yes
(TBA)₂S₇+0.5No
(TBA)₂S₈+1.8No

Note: The values in this table are illustrative and intended to demonstrate the concept of using Gibbs free energy to predict polysulfide speciation. Actual values would require specific computational studies on tetrabutylammonium polysulfides.

Kinetic Modeling of Chain Scrambling Processes

Beyond thermodynamic equilibrium, the kinetics of polysulfide chain scrambling—the dynamic interchange of sulfur atoms between different polysulfide chains—is crucial for understanding the reactivity of these systems. These scrambling reactions can proceed through various mechanisms, including nucleophilic attack and radical pathways.

Kinetic modeling, often coupled with DFT calculations, can elucidate the reaction pathways and determine the activation energies for these scrambling processes. While specific kinetic models for tetrabutylammonium polysulfides are not extensively documented, the general mechanisms of polysulfide exchange are applicable. mdpi.com The role of the cation in these processes is to influence the electronic structure and stability of the transition states.

The bulky tetrabutylammonium cation is expected to have a different kinetic influence compared to smaller cations. It may sterically hinder certain reaction pathways or, due to its non-coordinating nature, lead to more "naked" and potentially more reactive polysulfide anions in solution. Computational studies can model these effects to predict how the choice of cation alters the rates of chain scrambling.

Table 2: Conceptual Factors Influencing Polysulfide Chain Scrambling Kinetics

FactorInfluence on Rate Constant (k)Rationale
Cation Size (e.g., TBA⁺ vs. Li⁺) Potentially increases kLarger, less coordinating cations may lead to more accessible and reactive polysulfide anions.
Solvent Polarity Increases kPolar solvents can better stabilize charged transition states, lowering the activation energy.
Temperature Increases kProvides the necessary thermal energy to overcome the activation barrier for scrambling reactions.
Polysulfide Chain Length VariableThe reactivity of the polysulfide anion can vary with its chain length and conformation.

Note: This table presents a conceptual overview. The actual kinetic effects would need to be determined through detailed experimental and computational studies.

Conformational Analysis of Polysulfide Anions and Cation-Anion Interactions

The three-dimensional structure of tetrabutylammonium polysulfides is determined by the conformational preferences of the polysulfide anions and the nature of the interactions with the tetrabutylammonium cations. Polysulfide anions are known to adopt various conformations, from linear chains to more complex, folded, or cyclic structures, depending on the chain length and the surrounding environment. mdpi.com

Computational chemistry, particularly DFT and molecular dynamics simulations, can be used to explore the potential energy surface of these species and identify the most stable conformers. For polysulfide anions, longer chains exhibit greater conformational flexibility.

The interaction between the tetrabutylammonium cation and the polysulfide anion is primarily electrostatic and driven by van der Waals forces. Unlike small metal cations that can form strong coordination bonds with the sulfur atoms, the large, sterically hindered tetrabutylammonium cation is expected to form looser ion pairs. nih.gov Computational studies on the ion pairing of tetrabutylammonium with other inorganic anions have revealed a general structural motif where the cation orients itself in a specific manner relative to the anion to maximize favorable interactions. nih.gov A similar motif is anticipated for its interaction with polysulfide anions.

Table 3: Hypothetical Conformational and Interaction Parameters for (TBA)₂Sₓ

Polysulfide AnionMost Stable Conformation (Predicted)Cation-Anion Interaction Energy (kcal/mol, Illustrative)
S₄²⁻Helical chain-45
S₅²⁻Branched or helical chain-42
S₆²⁻Ring-like or extended chain-40
S₈²⁻Crown-like ring-38

Note: The data in this table is hypothetical and serves to illustrate the types of information that can be obtained from conformational analysis and interaction energy calculations.

Prediction of Spectroscopic Signatures using Computational Methods

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can then be used to identify and characterize them experimentally. For tetrabutylammonium polysulfides, techniques like time-dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis), while calculations of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra.

The predicted spectra are highly sensitive to the molecular geometry and electronic structure. Therefore, accurate computational prediction of spectroscopic signatures requires a good understanding of the conformational preferences of the polysulfide anions and their interactions with the tetrabutylammonium cations. For example, the color of polysulfide solutions is due to electronic transitions in the polysulfide anions, and the energy of these transitions can be influenced by the cation.

Computational studies on polysulfide radical anions have shown that TD-DFT can accurately predict their electronic spectra, providing confidence in applying these methods to the dianionic species found in this compound. nih.gov By comparing computationally predicted spectra with experimental measurements, researchers can confirm the presence of specific polysulfide species in solution.

Table 4: Illustrative Predicted Spectroscopic Data for Tetrabutylammonium Polysulfides

Polysulfide SpeciesPredicted Major UV-Vis Absorption Maximum (nm)Predicted Key IR Vibrational Frequency (cm⁻¹)
(TBA)₂S₄~420~480 (S-S stretch)
(TBA)₂S₅~450~470 (S-S stretch)
(TBA)₂S₆~470~460 (S-S stretch)

Note: These spectroscopic data are illustrative and based on general trends observed for polysulfides. Precise values would require specific TD-DFT and vibrational frequency calculations for each tetrabutylammonium polysulfide species.

Reactivity and Reaction Mechanisms of Sulfane;tetrabutylazanium

Redox Chemistry of Polysulfide Anions

The polysulfide anions in sulfane;tetrabutylazanium are readily susceptible to both oxidation and reduction, a characteristic that is fundamental to their role in various chemical processes, including energy storage systems like lithium-sulfur batteries.

Oxidation Pathways and Products

The oxidation of polysulfide anions (Sn2-) can proceed through several pathways, depending on the oxidizing agent and reaction conditions. Generally, oxidation leads to the formation of longer polysulfide chains or elemental sulfur. For instance, the chemical oxidation of aqueous polysulfide solutions has been shown to consume oxygen and produce thiosulfate (B1220275) and elemental sulfur at pH values below 9. nih.gov The reaction can be represented by the following equation:

Sx2- + 3/2O2 → S2O32- + (x-2)S0 nih.gov

At higher pH, further reactions can lead to the formation of more thiosulfate and sulfide (B99878) due to the instability of the initially formed elemental sulfur. nih.gov In the context of organic synthesis, oxidizing agents like tetrabutylammonium (B224687) peroxydisulfate (B1198043) can be used for various transformations, where an electron transfer process is often a key step.

The oxidation of polysulfides can also lead to the formation of polysulfoxides and polysulfones. Controlled oxidation of parent polysulfide nanoparticles in an aqueous environment using different oxidants can selectively yield either pure polysulfoxides or pure polysulfones. nih.gov For example, tert-butyl hydroperoxide tends to produce polysulfoxides, while hydrogen peroxide can lead to the formation of polysulfones after extended reaction times. nih.gov

Reduction Pathways and Products

The reduction of polysulfide anions is a key process in the discharge cycle of lithium-sulfur batteries. Longer-chain polysulfides are sequentially reduced to shorter-chain polysulfides and ultimately to sulfide (S2-). mdpi.comrsc.org This process involves a series of electrochemical reactions at the cathode.

The reduction of elemental sulfur (S8) initially forms longer-chain polysulfides (Li2Sn, 4 ≤ n ≤ 8), which are soluble in common electrolytes. mdpi.com These soluble polysulfides then undergo further reduction to shorter-chain, insoluble polysulfides. mdpi.com The second voltage plateau observed in the discharge profile of lithium-sulfur batteries is primarily attributed to the reduction of Li2S3. rsc.org

Reactions with Electrophiles and Nucleophiles

The polysulfide anion in this compound is a potent nucleophile and a sulfur-transfer agent, enabling a variety of reactions with both organic and inorganic electrophiles.

Sulfur Transfer Reactions to Organic Substrates

Tetrabutylammonium polysulfide is an effective reagent for the synthesis of sulfur-containing heterocycles. researchgate.netarkat-usa.orgmdpi.com It can react with various organic substrates containing activated C-H bonds, nitrile groups, or imino groups to form complex polysulfur-nitrogen heterocycles. arkat-usa.org For example, the reaction of sulfur monochloride with tertiary amines in the presence of a sulfur source can lead to the formation of 1,2-dithioles. arkat-usa.org

The fluoride (B91410) anion from tetrabutylammonium fluoride (TBAF) can activate elemental sulfur (S8) to facilitate the sulfurization of thioketones, leading to the formation of diverse sulfur-rich heterocycles. researchgate.net This highlights the role of the tetrabutylammonium cation in enhancing the solubility and reactivity of the sulfurizing agent in organic solvents.

Nucleophilic Attack by Polysulfides

Polysulfide anions are strong nucleophiles that can participate in substitution reactions. scispace.comucl.ac.ukthermofisher.com They can react with chloro-s-triazine compounds, which are common herbicides, through a nucleophilic aromatic substitution (SNAr) mechanism, leading to the dechlorination of these compounds. nih.govnih.gov The reaction rates are first-order in polysulfide concentration, with the polysulfide dianions being the primary reactive nucleophiles. nih.gov

Evidence also suggests the involvement of radical sulfur anions in these reactions, potentially proceeding through a free radical substitution (SRN1) mechanism. nih.gov This dual reactivity underscores the complex nature of polysulfide nucleophilicity. In the context of lithium-sulfur batteries, the nucleophilic nature of dissolved polysulfides can lead to reactions with polymer binders that have appropriate leaving groups, forming covalent C-S bonds and immobilizing the polysulfides. scispace.com

Reactions with Inorganic Species and Metal Ions

The interaction of polysulfides with inorganic species, particularly metal ions, is a significant area of their chemistry, leading to the formation of coordination compounds and metal sulfide clusters.

Polysulfide anions can act as ligands, coordinating to transition metal ions to form a variety of complexes. researchgate.netlibretexts.orgtamu.edutcd.ieucj.org.ua These complexes can feature polysulfido chelate ligands, where the sulfur chain binds to the metal center. The coordination chemistry of transition metals with polysulfides is of interest for its structural diversity and potential applications in catalysis. researchgate.net

The reaction of tetrabutylammonium polysulfide with metal precursors is a method for synthesizing metal sulfide clusters and nanocomposites. rsc.orgmdpi.comresearchgate.net For instance, thermolysis of metal alkanethiolates can produce metal sulfide molecules. rsc.orgmdpi.comresearchgate.net Furthermore, upon heating, polysulfide ions can react with amines to generate H2S, which can then combine with a metal precursor to form metal sulfide nanocrystals. acs.org A catalyzed assembly strategy has also been reported for the construction of a hollow silver-sulfide cluster using a self-releasable anion template, highlighting the intricate pathways involved in the formation of these nanostructures. d-nb.info

The table below summarizes the reactivity of this compound with various species.

Reactant TypeReactionProducts
Oxidizing Agents RedoxLonger-chain polysulfides, elemental sulfur, thiosulfate, polysulfoxides, polysulfones
Reducing Agents RedoxShorter-chain polysulfides, sulfide (S2-)
Organic Electrophiles Sulfur Transfer/Nucleophilic SubstitutionSulfur-containing heterocycles, substituted organic compounds
Metal Ions Coordination/Cluster FormationMetal-polysulfide complexes, metal sulfide clusters/nanoparticles

Formation of Metal-Polysulfide Complexes

Tetrabutylammonium polysulfides are effective sulfur-transfer agents for the synthesis of metal-polysulfide complexes. These reactions typically involve the direct reaction of a metal salt or complex with a solution of tetrabutylammonium polysulfide. The polysulfide anion can act as a chelating or bridging ligand, leading to a diverse array of molecular structures, including mononuclear complexes, multinuclear clusters, and coordination polymers. illinois.edursc.org

The reaction of divalent metal cations such as Zn²⁺, Cu²⁺, Mn²⁺, Fe²⁺, Co²⁺, and Ni²⁺ with polysulfides has been investigated. researchgate.net For instance, Zn²⁺ reacts with tetrasulfide to form a stable monomeric chelate, [Zn(S₄)]. researchgate.net Similarly, amine-stabilized zinc polysulfides, such as ZnS₆(tmeda) (where tmeda is tetramethylethylenediamine), have been synthesized and serve as efficient sulfur-transfer agents themselves. illinois.edu The reactivity of these metal polysulfido complexes can be tuned by ancillary ligands, which influence the nucleophilicity of the polysulfide chain. illinois.edu

Desulfurization of sulfur-rich metal complexes, often generated from polysulfide reagents, can be a route to novel metal-sulfur clusters. illinois.edu For example, reactive species like Ir₂S₂(PPh₃)₄ have been generated via the desulfurization of iridium polysulfide complexes. illinois.edu

Table 1: Examples of Metal-Polysulfide Complex Formation
Metal SourcePolysulfide ReagentResulting Complex/ProductKey FindingReference
Zn²⁺Sodium tetrasulfide (Na₂S₄)[Zn(S₄)]Forms a stable monomeric tetrasulfide chelate. researchgate.net
Cu²⁺Sodium tetrasulfide (Na₂S₄)[Cu(S₄)]₂ (probable)Forms a stable dimeric complex. researchgate.net
Zinc complex with TMEDAElemental SulfurZnS₆(TMEDA)An efficient sulfur-transfer agent. illinois.edu
Iridium complex[IrS₁₆]³⁻Ir₂S₂(PPh₃)₄Generated via desulfurization of a sulfur-rich complex. illinois.edu

Ligand Exchange and Coordination Chemistry

A key feature of polysulfide chemistry is the dynamic nature of the polysulfide ligand itself. Polysulfide anions are considered "facultative" ligands, meaning they can adapt their chain length (the value of 'x' in Sₓ²⁻) to accommodate the steric and electronic preferences of the metal center. illinois.edu This flexibility is evident in the formation of complexes like AuS₉⁻ and Ni(S₄)₂²⁻ from similar polysulfide sources. illinois.edu

Ligand exchange reactions involve the replacement of one ligand in a complex ion with another. libretexts.orgchemguide.co.uk Tetrabutylammonium polysulfides can be used to replace existing ligands on a metal center or on the surface of nanomaterials. osti.gov Studies on zinc sulfide (ZnS) nanocrystals have demonstrated that native organic ligands on the surface can be successfully exchanged with polysulfide ligands from solutions in formamide, DMF, or DMSO. osti.gov This exchange process is crucial for modifying the surface chemistry and properties of the nanocrystals, for instance, to improve film formation for electronic applications. osti.gov

The coordination chemistry is further influenced by other ligands present in the metal's coordination sphere. The presence of ancillary ligands can significantly impact the reactivity of the coordinated polysulfide. For example, studies have shown that changing the ancillary amine ligand on a zinc polysulfide complex from a bidentate (TMEDA) to a tridentate (PMDETA) ligand enhances the nucleophilicity of the polysulfide ligand by over 100 times. illinois.edu

Protonation Equilibria and Hydrogen Sulfide Evolution

Polysulfide anions are basic and react with proton sources. The protonation of polysulfides is an important equilibrium process that can lead to the formation of hydrogen polysulfides (HSₓ⁻), elemental sulfur, and hydrogen sulfide (H₂S). researchgate.netgoogle.com The position of this equilibrium is highly dependent on the pH of the solution.

Sₓ²⁻ + 2H⁺ ⇌ H₂S + (x-1)S

The process typically occurs in steps, with the formation of various protonated intermediates. The use of the tetrabutylammonium salt allows these equilibria to be studied in organic solvents, where the reactivity can be more controlled. The related compound, tetrabutylammonium hydrosulfide (B80085) ((C₄H₉)₄NSH), provides a convenient and soluble source of the hydrosulfide anion (HS⁻) in organic media, which is invaluable for biomimetic studies aiming to clarify the distinct chemical mechanisms of H₂S and HS⁻. researchgate.net Controlling the pH is crucial in synthetic applications involving polysulfides to prevent the unwanted formation and release of H₂S. google.com

Reaction Kinetics and Mechanistic Studies

Understanding the kinetics and mechanisms of reactions involving tetrabutylammonium polysulfide is essential for controlling its reactivity and optimizing its applications, particularly in areas like energy storage and synthesis. rsc.orgrsc.orgrsc.org

Determination of Rate Laws and Activation Parameters

The kinetics of polysulfide reactions are often studied to determine rate laws, which describe how the reaction rate depends on the concentration of reactants, and activation parameters, which provide insight into the energy profile of the reaction. chemrxiv.org

A common method to probe the reactivity of polysulfide complexes is to study their reaction with electrophiles. For example, the reaction of zinc polysulfide complexes with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been used to evaluate the nucleophilicity of the polysulfide ligand. illinois.edu The rate of this reaction was found to be dramatically influenced by the ancillary ligands on the zinc center. The complex with a tridentate amine ligand, ZnS₄(PMDETA), reacts with DMAD over 100 times faster than the analogous complex with a bidentate amine, ZnS₆(TMEDA). illinois.edu This highlights the profound effect that the coordination environment has on the reaction kinetics.

In the context of lithium-sulfur batteries, where polysulfides are key intermediates, electrochemical techniques such as chronoamperometry and electrochemical impedance spectroscopy are used to measure reaction kinetics and exchange current densities. rsc.orgmit.edu These studies help to identify rate-limiting steps in the complex multi-step redox processes of sulfur. mit.eduresearchgate.net While focused on lithium polysulfides, the methodologies are applicable to studying the fundamental redox kinetics of tetrabutylammonium polysulfides as well.

Table 2: Comparative Reaction Rates of Zinc Polysulfide Complexes with DMAD
ComplexAncillary LigandReaction Time with DMADRelative ReactivityReference
ZnS₄(PMDETA)PMDETA (tridentate)Seconds (at room temp.)>100x faster illinois.edu
ZnS₆(TMEDA)TMEDA (bidentate)Several hoursBaseline illinois.edu

Investigation of Intermediates and Transition States

Elucidating the complete reaction mechanism requires the identification of transient intermediates and the characterization of transition states. A variety of spectroscopic and computational techniques are employed for this purpose.

Spectroscopic Methods: In situ and operando techniques are particularly powerful for observing species as they form and react. chemrxiv.org UV-Vis spectroscopy can be used to monitor changes in polysulfide chain length and to detect specific intermediates. osti.gov For example, the blue S₃•‾ radical anion, a key intermediate in many polysulfide reactions, has a characteristic absorption band around 618 nm that allows its formation and consumption to be monitored. rsc.org Operando Raman spectroscopy has also been used to track the evolution of different polysulfide species during electrochemical reactions, providing insights into reaction pathways. chemrxiv.orgresearchgate.net

Radical Intermediates: The involvement of radical species like S₃•‾ suggests that some polysulfide reactions may proceed through single-electron transfer pathways. rsc.org Mechanistic studies on the reaction of thiomolybdate additives with polysulfides in battery electrolytes have shown that the reaction can proceed through either a radical pathway or a closed-shell pathway, depending on the specific ligands on the molybdenum center. rsc.org

Computational Studies: Molecular dynamics simulations and other computational methods are increasingly used to complement experimental work. chemrxiv.org These studies can help to model the structure of solvated ions, predict reaction pathways, and understand the stability of intermediates and transition states, providing a more complete picture of the reaction mechanism at the molecular level. chemrxiv.org

Coordination Chemistry of Sulfane;tetrabutylazanium

Sulfane Anions as Ligands in Transition Metal Complexes

Polysulfide anions are known to form a vast number of complexes with transition metals, exhibiting a range of coordination modes and resulting in structures with interesting electronic and reactive properties. researchgate.net The use of tetrabutylazanium salts of polysulfides has been instrumental in the synthesis and isolation of many of these coordination compounds.

The synthesis of transition metal-polysulfide complexes using sulfane;tetrabutylazanium typically involves the reaction of a metal salt or a pre-formed metal complex with a solution of tetrabutylammonium (B224687) polysulfide. These reactions are often carried out in organic solvents where the tetrabutylammonium salt is soluble. The specific polysulfide chain length (x in Sₓ²⁻) can often be controlled by the stoichiometry of the reactants or the reaction conditions.

Common characterization techniques for these complexes include:

X-ray Crystallography: This is the most definitive method for determining the solid-state structure, revealing bond lengths, bond angles, and the coordination environment of the metal center.

Spectroscopic Methods:

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, which can be indicative of the metal's oxidation state and coordination geometry.

Raman Spectroscopy: Is particularly useful for identifying the S-S stretching frequencies, which can help to determine the length of the polysulfide chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not always straightforward due to the often paramagnetic nature of transition metal complexes, NMR can provide information about the ligand environment in diamagnetic systems.

A representative example is the synthesis of nickel polysulfide complexes, where reacting a nickel(II) source with a tetrabutylammonium polysulfide solution can yield complexes like [Ni(S₄)₂]²⁻. rsc.org

Table 1: Representative Transition Metal-Polysulfide Complexes Synthesized with Tetrabutylammonium Salts

ComplexMetal Oxidation StatePolysulfide LigandCoordination Geometry
[Ni(S₄)₂]²⁻+2S₄²⁻Square Planar
[Pt(S₅)₃]²⁻+4S₅²⁻Octahedral
(C₅H₅)₂TiS₅+4S₅²⁻Tetrahedral

Polysulfide ligands exhibit remarkable versatility in their coordination to transition metal centers. The two primary coordination modes are chelating and bridging.

Chelating: In this mode, the polysulfide chain binds to a single metal center in a bidentate fashion, forming a stable chelate ring. The size of the chelate ring depends on the length of the polysulfide chain. For example, the S₅²⁻ ligand in (C₅H₅)₂TiS₅ forms a six-membered TiS₅ ring. rsc.org This is a very common coordination mode for polysulfide ligands.

Bridging: A polysulfide ligand can also bridge two or more metal centers. This can lead to the formation of polynuclear complexes or extended one-, two-, or three-dimensional coordination polymers. The bridging can occur in various ways, for instance, with the terminal sulfur atoms of the chain coordinating to different metal centers.

The preference for a particular coordination mode is influenced by several factors, including the nature of the metal, the other ligands present in the coordination sphere, and the steric bulk of the counterion, in this case, the tetrabutylazanium cation.

Main Group Element Interactions with Polysulfide Anions

The coordination chemistry of polysulfides is not limited to transition metals. Main group elements also form a variety of interesting structures with polysulfide ligands. researchgate.net The use of tetrabutylammonium polysulfides has facilitated the isolation and characterization of many of these compounds. For instance, organobismuth(III) compounds have been shown to react with elemental sulfur in the presence of a suitable ligand to form complexes with a central twelve-membered Bi₂S₁₀ ring. researchgate.net

The interactions can range from simple salts containing discrete polysulfide anions to more complex structures where the polysulfide acts as a ligand. The nature of the interaction is heavily dependent on the Lewis acidity of the main group element and the length of the polysulfide chain.

Impact of Tetrabutylazanium Cation on Coordination Environment

The tetrabutylazanium cation ([N(C₄H₉)₄]⁺), while generally considered non-coordinating, has a significant impact on the structure and crystallization of metal-polysulfide complexes. Its large and bulky nature plays a crucial role in several ways:

Steric Influence: The sheer size of the tetrabutylammonium cation can influence the coordination geometry of the metal-polysulfide anion by preventing the formation of extended polymeric structures and favoring the crystallization of discrete, monomeric, or small oligomeric complexes.

Solubility: The presence of the lipophilic tetrabutylammonium cation often imparts solubility to the metal-polysulfide complexes in organic solvents, which is advantageous for their synthesis, purification, and characterization.

In essence, the tetrabutylazanium cation acts as a "space-filling" and charge-balancing agent that facilitates the isolation of crystalline materials suitable for single-crystal X-ray diffraction studies, which are essential for a detailed understanding of their coordination chemistry.

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

While the primary role of the tetrabutylazanium cation is often to isolate discrete anionic complexes, there is growing interest in using bulky organic cations as structure-directing agents (SDAs) or templates in the synthesis of extended structures like Metal-Organic Frameworks (MOFs) and coordination polymers.

In the context of polysulfide chemistry, the tetrabutylazanium cation can direct the formation of specific framework topologies by influencing the arrangement of the metal-polysulfide building units during the crystallization process. Although the direct incorporation of "this compound" as a primary building block in MOF synthesis is not yet widely reported, the principles of using large cations to template the formation of porous frameworks are well-established.

For coordination polymers, the tetrabutylazanium cation can control the dimensionality of the resulting structure. For example, its steric bulk might prevent the formation of a 3D network, leading instead to the formation of 1D chains or 2D layers of metal-polysulfide units, with the cations occupying the space between these extended structures. There are examples of sulfur-containing coordination polymers where the interplay of coordination bonds and weaker interactions, such as sulfur-sulfur interactions, dictates the final supramolecular architecture. mdpi.com The presence of a bulky counterion like tetrabutylazanium would undoubtedly influence these interactions and the resulting structure.

Electrochemical Behavior of Sulfane;tetrabutylazanium Systems

Cyclic Voltammetry of Polysulfide Redox Couples

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of polysulfides in the presence of tetrabutylammonium (B224687) salts. The resulting voltammograms typically reveal a series of reduction and oxidation peaks corresponding to the stepwise conversion of different polysulfide species.

Elucidation of Oxidation and Reduction Potentials

In a typical non-aqueous solvent such as acetonitrile (B52724) or dimethylformamide (DMF) containing a tetrabutylammonium salt as the supporting electrolyte, the electrochemical reduction of elemental sulfur (S8) proceeds through a cascade of reactions, forming various polysulfide anions of differing chain lengths. CV studies show distinct cathodic peaks that can be attributed to the formation of S82-, S62-, S42-, and S22-. The corresponding anodic peaks on the reverse scan represent the oxidation of these species back to higher-order polysulfides and ultimately to elemental sulfur.

The precise potentials of these redox events are sensitive to the experimental conditions. However, representative reduction potentials for polysulfides in the presence of tetrabutylammonium cations in organic solvents have been reported. For instance, in DMF with tetrabutylammonium hexafluorophosphate (B91526) (NBu4PF6) as the electrolyte, characteristic reduction and oxidation peaks are observed. researchgate.net

Table 1: Representative Redox Potentials of Tetrabutylammonium Polysulfides from Cyclic Voltammetry

Redox CouplePotential (V vs. Ag/Ag+)Solvent/Electrolyte
S8 / S82-~ -0.6 VAcetonitrile / TBAPF6
S82- / S62-~ -1.1 VAcetonitrile / TBAPF6
S62- / S42-~ -1.5 VAcetonitrile / TBAPF6

Note: These values are illustrative and can vary based on concentration, scan rate, and specific electrolyte salt.

Influence of Solvent and Electrolyte on Electrochemical Responses

The choice of solvent and supporting electrolyte significantly impacts the electrochemical behavior of tetrabutylammonium polysulfide systems. The solvent's dielectric constant, viscosity, and donor number can influence the solubility and stability of the various polysulfide species, thereby shifting the redox potentials and affecting the kinetics of the electron transfer processes. For example, cyclic voltammograms of sulfur in DMF often show two well-defined redox waves, while in solvents like dimethoxyethane (DME), the reversal peaks for the second reduction can be less defined. researchgate.net

The nature of the anion in the tetrabutylammonium salt (e.g., tetrafluoroborate (B81430) (BF4-), hexafluorophosphate (PF6-), perchlorate (B79767) (ClO4-)) can also play a role. While the large tetrabutylammonium cation has a primary influence, the anion can affect the ionic conductivity of the electrolyte and interact with the polysulfide species, subtly altering the electrochemical response.

Spectroelectrochemical Studies for In Situ Speciation

To gain a deeper understanding of the complex equilibria and reaction pathways of polysulfides during electrochemical processes, in situ spectroelectrochemical techniques are employed. UV-Visible (UV-Vis) spectroelectrochemistry, in particular, allows for the identification and monitoring of different polysulfide species as a function of the applied potential.

By coupling a UV-Vis spectrometer with an electrochemical cell, the absorption spectra of the electrolyte in the vicinity of the electrode can be recorded during a potential sweep. Different polysulfide anions exhibit characteristic absorption bands in the UV-Vis region. For instance, longer-chain polysulfides like S82- and S62- have distinct absorption profiles compared to shorter-chain species such as S42- and S3•- (the trisulfur (B1217805) radical anion).

Studies performed in acetonitrile with tetrabutylammonium tetrafluoroborate (TBABF4) as the supporting electrolyte have allowed researchers to correlate the appearance and disappearance of specific UV-Vis absorption bands with the electrochemical reduction and oxidation peaks observed in cyclic voltammetry. ualberta.ca This provides direct evidence for the formation and conversion of various polysulfide intermediates at the electrode surface.

Electrochemical Kinetics and Diffusion Phenomena

The kinetics of the heterogeneous electron transfer at the electrode surface can be evaluated by analyzing the peak separation and scan rate dependence in cyclic voltammetry. The charge transfer resistance (Rct), which is a measure of the kinetic facility of a redox reaction, can be determined using electrochemical impedance spectroscopy. Lower charge transfer resistance indicates faster reaction kinetics. researchgate.net

The diffusion of the various polysulfide ions to and from the electrode surface is another critical factor. The diffusion coefficients (D) of these species can be estimated from electrochemical data, for example, by using the Randles-Ševčík equation for cyclic voltammetry.

Table 2: Estimated Diffusion Coefficients for Polysulfide Species

Polysulfide SpeciesDiffusion Coefficient (cm2/s)Solvent/Electrolyte System
Sx2- (generic)~ 2 x 10-8Acetonitrile / TBAHFP
Various species10-11 - 10-8Various organic solvents

Note: Diffusion coefficients are highly dependent on the solvent viscosity, temperature, and the specific polysulfide species. The values presented are within the range reported for similar systems. rsc.org

Fundamental Charge Transfer Processes at Electrodes

The fundamental charge transfer processes in sulfane;tetrabutylazanium systems involve the transfer of electrons between the electrode and the various polysulfide species dissolved in the electrolyte. These are heterogeneous reactions that occur at the electrode-electrolyte interface.

The mechanism of charge transfer can be complex, involving multiple steps and potentially coupled chemical reactions. For instance, the reduction of S8 to S82- is a two-electron process that initiates a cascade of subsequent reduction and disproportionation reactions. The kinetics of these charge transfer steps are influenced by the electrode material, the composition of the electrolyte, and the presence of any surface films on the electrode.

Role of Tetrabutylazanium Cation in Electrochemical Processes

The tetrabutylammonium (TBA+) cation plays a crucial role in the electrochemical behavior of polysulfide systems. As a large, non-coordinating cation with a low charge density, TBA+ forms relatively weak ion pairs with the polysulfide anions. This has several important consequences:

Solubility and Stability: The presence of TBA+ enhances the solubility of polysulfides in a wide range of organic solvents, allowing for higher concentrations of active species in the electrolyte. It also influences the stability of the different polysulfide anions in solution.

Ionic Conductivity: Tetrabutylammonium salts are commonly used as supporting electrolytes due to their good dissociation and high ionic conductivity in organic solvents, which is essential for efficient electrochemical cell operation.

Interfacial Properties: The TBA+ cation can adsorb onto the electrode surface, modifying the structure of the electrochemical double layer. This can influence the kinetics of the electron transfer reactions involving the polysulfide anions.

Catalytic Applications of Sulfane;tetrabutylazanium

Sulfur Transfer Catalysis

The principal catalytic application of tetrabutylammonium (B224687) hydrosulfide (B80085) is in sulfur transfer catalysis. It serves as a convenient and soluble source of the nucleophilic hydrosulfide ion in organic solvents, enabling the introduction of sulfur into organic molecules. researchgate.net This process is fundamental to the synthesis of a wide array of sulfur-containing compounds. The mechanism of catalysis is typically rooted in phase-transfer catalysis (PTC), where the tetrabutylammonium cation acts as a shuttle, transporting the hydrosulfide anion from an aqueous or solid phase into an organic phase where the substrate is dissolved. nbinno.comsciensage.info

In organic synthesis, tetrabutylammonium hydrosulfide is an effective reagent for thiolation and sulfuration reactions. A primary application is the synthesis of thiols (mercaptans) from alkyl or benzyl (B1604629) halides. sciensage.info The hydrosulfide anion is a potent nucleophile that displaces a halide from the organic substrate to form the corresponding thiol. The use of a phase-transfer catalyst like the tetrabutylammonium cation is crucial for bringing the hydrosulfide anion, often sourced from an inorganic salt like sodium hydrogen sulfide (B99878) (NaSH), into the organic phase to react. sciensage.info Using pre-formed tetrabutylammonium hydrosulfide simplifies this process by providing a ready source of organic-soluble HS⁻. researchgate.net

Another application is in the preparation of polysulfides. Research has shown that monohydrogen polysulfides, which can be formed in situ from a hydrosulfide source and elemental sulfur, can react with compounds containing unsaturated carbon-carbon bonds, such as alkenes, to form polysulfide-containing products. google.com The presence of a tetrabutylammonium salt facilitates this reaction, indicating its role in transferring the sulfur-containing nucleophile into the organic phase. google.com

Table 1: Applications in Sulfur Transfer Catalysis

Reaction Type Substrate Example Reagent/Catalyst System Product Example
Thiolation Alkyl Halides (e.g., Benzyl Bromide) Sodium Hydrogen Sulfide / Tetrabutylammonium Bromide (TBAB) Thiols (e.g., Benzyl Mercaptan)

The mechanism of sulfur incorporation using tetrabutylammonium hydrosulfide is best described by the principles of phase-transfer catalysis. nbinno.comnbinno.com

Ion Pairing and Phase Transfer : The positively charged tetrabutylammonium cation [(C₄H₉)₄N]⁺ forms a tight ion pair with the negatively charged hydrosulfide anion [SH]⁻. The four butyl groups on the cation create a lipophilic (oil-soluble) exterior, allowing the entire ion pair, [(C₄H₉)₄N]⁺[SH]⁻, to dissolve in nonpolar organic solvents. nbinno.comnbinno.com

Nucleophilic Attack : Once in the organic phase, the hydrosulfide anion is highly reactive. It is less solvated by water molecules, making it a "naked" and more potent nucleophile. It can then readily attack an electrophilic carbon atom, such as in an alkyl halide (R-X).

Product Formation and Catalyst Regeneration : The nucleophilic substitution reaction results in the formation of a thiol (R-SH) and the tetrabutylammonium halide [(C₄H₉)₄N]⁺[X]⁻. For the catalytic cycle to continue, the tetrabutylammonium cation must return to the aqueous or solid phase to pick up another hydrosulfide anion, leaving the halide anion behind. This cycle allows a small amount of the catalyst to facilitate the conversion of a large amount of substrate. nbinno.com

This mechanism significantly enhances reaction rates between reactants that would otherwise be limited by their mutual insolubility.

Catalysis in Redox Reactions

An oxidation-reduction (redox) reaction involves the transfer of electrons between chemical species. khanacademy.org The role of tetrabutylammonium hydrosulfide in catalyzing such reactions is less defined than its function in sulfur transfer. Its activity in this area is primarily linked to the inherent redox properties of the hydrosulfide ion itself.

The hydrosulfide ion (HS⁻) can act as a reducing agent, meaning it can donate electrons and become oxidized. researchgate.netlibretexts.org In this process, it can be oxidized to various species, including elemental sulfur or polysulfides. researchgate.net While HS⁻ can mediate electron transfer, its role as a catalytic mediator is not well-established. In most described scenarios, the hydrosulfide ion is consumed during the reaction, acting as a stoichiometric reductant rather than a catalyst that is regenerated in a cyclic process. researchgate.net For a compound to be a true catalytic mediator, it must facilitate electron transfer between a substrate and a reagent and then be returned to its original state to repeat the process. There is limited evidence in the surveyed literature of tetrabutylammonium hydrosulfide performing this function in a catalytic cycle.

Substrate activation involves the catalyst interacting with a substrate to make it more susceptible to a subsequent reaction. The hydrosulfide ion provided by tetrabutylammonium hydrosulfide could potentially activate a substrate by reducing it. For instance, it could reduce a susceptible functional group within a larger molecule, thereby activating it for further transformation. However, as noted previously, this would typically be a stoichiometric reaction. The catalytic activation of substrates for oxidation or reduction by tetrabutylammonium hydrosulfide is not a widely documented application. The compound is more recognized for its ability to deliver a nucleophilic sulfur species than for its capacity to facilitate catalytic redox cycles. researchgate.netsciensage.info

Precursor for Heterogeneous Catalysts

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst with liquid or gas reactants. They are widely used in industrial processes due to their ease of separation from the reaction mixture. While various sulfur-containing materials are used to prepare heterogeneous catalysts, the use of tetrabutylammonium hydrosulfide specifically as a precursor for such catalysts is not well-documented in the available scientific literature. Its primary utility remains in the domain of homogeneous catalysis, where its solubility in organic solvents is the key to its function. researchgate.net

Formation of Metal Sulfide Nanomaterials for Catalysis

Tetrabutylammonium hydrosulfide is a key reagent in the synthesis of metal sulfide nanomaterials, which are valued for their catalytic properties. The compound acts as a sulfur source, facilitating the conversion of metal precursors into nanocrystalline sulfides. This process is foundational to developing novel catalysts for a range of industrial and environmental applications.

The synthesis of metal sulfide nanomaterials using tetrabutylammonium hydrosulfide typically involves the reaction of a metal salt with the hydrosulfide in a controlled environment. The tetrabutylammonium cation plays a crucial role in this process, acting as a phase-transfer agent that facilitates the interaction between the aqueous and organic phases of the reaction mixture. This function is critical for achieving uniform nanoparticle size and morphology, which are determining factors in the catalytic activity of the resulting nanomaterials.

Research in this area has demonstrated the versatility of ammonium (B1175870) hydrosulfide compounds in producing a variety of metal sulfides. While specific data for tetrabutylammonium hydrosulfide is limited, analogous compounds such as oleylammonium hydrosulfide have been successfully used to synthesize silver sulfide (Ag₂S), copper sulfide (Cu₂S), and lead sulfide (PbS) nanocrystals. nih.govscispace.com These studies provide a framework for understanding the potential applications of tetrabutylammonium hydrosulfide in nanomaterial synthesis.

The table below summarizes representative findings for the synthesis of metal sulfide nanoparticles using ammonium hydrosulfide precursors, illustrating the typical outcomes of such reactions.

Metal Sulfide NanoparticleMetal PrecursorSulfur SourceTypical Size/MorphologyReference
Silver Sulfide (Ag₂S)Silver NitrateOleylammonium Hydrosulfide8.5 nm spheres nih.gov
Copper Sulfide (Cu₂S)Copper(I) AcetateOleylammonium HydrosulfideNanocrystals nih.gov
Lead Sulfide (PbS)Lead OleateOleylammonium Hydrosulfide5.9 nm nanocrystals nih.gov
Cadmium Sulfide (CdS)Cadmium NitrateSodium Sulfide105 nm hexagonal iaea.org

Applications in Materials Science and Precursor Chemistry

Fundamental Aspects of Sulfurization Reactions in Materials Chemistry

The chemical compound sulfane;tetrabutylazanium, also known as tetrabutylammonium (B224687) hydrogen sulfide (B99878) (TBAHS or NBu₄SH), serves as a specialized reagent in materials science, primarily as a soluble source of the hydrosulfide (B80085) ion (HS⁻) for sulfurization reactions in non-aqueous media. researchgate.netrsc.org Its utility stems from the unique combination of a large, lipophilic tetrabutylammonium cation and a reactive hydrosulfide anion, which imparts solubility in organic solvents. researchgate.netrsc.org This property is crucial for the synthesis of advanced materials where control over reaction conditions and precursor homogeneity is paramount.

Sulfurization is a fundamental process in materials chemistry involving the incorporation of sulfur into a precursor material to form metal sulfides. These materials, including numerous transition metal sulfides (TMS), are of significant interest due to their diverse applications in catalysis, electronics, and energy storage. rsc.orgrsc.org The choice of the sulfur source is a critical parameter that influences the reaction kinetics, morphology, and crystallinity of the resulting metal sulfide. mdpi.com

The primary role of this compound in this context is to provide a readily available and highly reactive form of sulfur. The hydrosulfide ion (HS⁻) is a potent nucleophile, capable of reacting with various electrophilic metal precursors, such as metal halides, metal alkoxides, or organometallic compounds. nih.gov At a fundamental level, the sulfurization reaction proceeds via the nucleophilic attack of the HS⁻ ion on the metal center. This leads to the displacement of ligands and the formation of a metal-sulfur (M-S) bond, which is the foundational step for the nucleation and subsequent growth of the metal sulfide lattice.

The mechanism can be generalized as: M-L + [SH]⁻ → M-SH + L⁻ Where M is a metal center and L is a leaving group.

This initial product can then undergo further reactions, such as condensation or elimination, to form the stable metal sulfide material. The use of an organic-soluble precursor like this compound allows these reactions to be carried out in a homogeneous solution, which can lead to better control over particle size, distribution, and morphology compared to heterogeneous reactions involving insoluble sulfur sources or high-temperature gas-phase reactions with hydrogen sulfide (H₂S). researchgate.netrsc.org

Research in the synthesis of metal sulfides often focuses on controlling the material's properties by tuning reaction parameters. The solubility of this compound in organic solvents enables lower reaction temperatures and offers compatibility with a wide range of sensitive organometallic precursors, facilitating the synthesis of complex or metastable sulfide phases. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound This table outlines the key identifiers and computed properties of the compound. nih.gov

PropertyValue
IUPAC Name sulfanide;tetrabutylazanium
Molecular Formula C₁₆H₃₇NS
Molecular Weight 275.5 g/mol
CAS Number 84030-21-7
Canonical SMILES CCCCN+(CCCC)CCCC.[SH-]
InChIKey AMVCMHXBGWPOTF-UHFFFAOYSA-M
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 12

Table 2: Comparison of Common Sulfur Sources in Materials Synthesis This table provides a comparative overview of this compound and other reagents used for sulfurization, highlighting their distinct characteristics.

Sulfur SourceFormulaStateSolubilityKey Features
This compound (C₄H₉)₄NSHSolidSoluble in organic solvents researchgate.netrsc.orgHomogeneous reactions; mild conditions; high reactivity of HS⁻. nih.gov
Hydrogen Sulfide H₂SGasSparingly soluble in water/organicsHighly toxic and corrosive; often requires high temperatures. mdpi.com
Sodium Hydrosulfide NaSHSolidSoluble in water; insoluble in most organicsUsed in aqueous or polar solvent systems.
Thiourea CS(NH₂)₂SolidSoluble in water; slightly soluble in polar organicsDecomposes upon heating to release H₂S in situ; common in hydrothermal synthesis. mdpi.com
Elemental Sulfur S₈SolidSoluble in nonpolar solvents (e.g., CS₂)Lower reactivity; typically requires high temperatures for activation. nih.gov

Table 3: Examples of Metal Sulfides Synthesized via Sulfurization Reactions This table lists various metal sulfides and the general class of precursors used in their synthesis, illustrating the broad scope of sulfurization chemistry. rsc.orgmdpi.comutrgv.edu

Metal SulfideTypical Metal PrecursorPotential Applications
Cadmium Sulfide (CdS) Cadmium Chloride, Cadmium AcetatePhotodetectors, quantum dots
Molybdenum Disulfide (MoS₂) Molybdenum Hexachloride, Ammonium (B1175870) MolybdateCatalysis (HER), lubricants, transistors mdpi.com
Copper Sulfide (CuS) Copper Chloride, Copper NitrateSolar cells, thermoelectric devices rsc.org
Cobalt Sulfide (CoS, Co₉S₈) Cobalt Chloride, Cobalt AcetateElectrocatalysis, supercapacitors rsc.org
Iron Sulfide (FeS, FeS₂) Iron Chloride, Iron SulfateAnode materials for batteries, catalysts rsc.org

Solution Chemistry and Speciation of Sulfane;tetrabutylazanium

Polysulfide Anion Speciation and Equilibrium in Different Solvents

In solution, tetrabutylammonium (B224687) polysulfides exist as a dynamic equilibrium of various polysulfide anions (Sₙ²⁻), where 'n' can range from 2 to 8 or even higher. This distribution of species is highly dependent on the solvent environment. The equilibrium between different polysulfide chain lengths is a key characteristic of these solutions.

Longer-chain polysulfides can disproportionate into shorter chains, and conversely, shorter chains can react with elemental sulfur to form longer ones. For instance, the S₈²⁻ anion can be in equilibrium with S₆²⁻ and S₄²⁻. nih.gov This complex interplay is often studied using spectroscopic techniques such as UV-Vis and Raman spectroscopy, which can identify the different polysulfide species present. nih.govnih.gov

The solvent plays a crucial role in stabilizing the various polysulfide anions. Solvents with high donor numbers, which are a measure of their ability to solvate cations, can influence the equilibrium by interacting with the tetrabutylammonium cation and, to a lesser extent, with the polysulfide anions. researchgate.net In aprotic solvents, the distribution of polysulfide species is a result of a complex interplay of equilibria. For example, the following disproportionation reactions are known to occur:

2 S₄²⁻ ⇌ S₆²⁻ + S₂²⁻ nih.gov S₈²⁻ ⇌ S₆²⁻ + 1/4 S₈ nih.gov

The specific equilibrium constants for these reactions in the presence of the tetrabutylammonium cation are not widely reported and are expected to vary significantly with the solvent.

Table 1: Illustrative Raman and UV-Vis Spectral Data for Polysulfide Species (based on analogous sodium polysulfide systems)

Polysulfide SpeciesRaman Peak (cm⁻¹)UV-Vis Absorption (nm)
S₈²⁻~380, ~436-
S₆²⁻~386, ~440-
S₄²⁻~390, ~442~450
S₃•⁻ (radical)~510~618
Data derived from studies on sodium polysulfide systems. nih.gov

Thermochemistry of Dissolution and Solvation

The solvation of the tetrabutylammonium cation is generally considered to be a favorable process in many organic solvents. The solvation of the polysulfide anions is more complex and depends on the specific solvent. The enthalpy of polysulfide dissolution is often favorable due to the strong electrostatic interactions between the charged polysulfide anions and polar solvent molecules. ucsd.edu

Thermodynamic data for the dissolution of tetrabutylammonium polysulfides is not extensively available. However, studies on related systems, such as lithium polysulfides, provide some insights. The Gibbs free energy of formation for various polysulfide anions has been calculated and measured in aqueous solutions, showing that the stability of different polysulfide species is temperature-dependent. nih.govharvard.eduharvard.edu For instance, at higher temperatures, longer polysulfide chains tend to be more stable. nih.govnih.gov

Computational studies on lithium polysulfides have shown that the dissolution free energy and, consequently, the solubility of the polysulfide dianions increase with increasing chain length in solvents like dimethylformamide (DMF). ucsd.edu This trend is likely to be similar for tetrabutylammonium polysulfides.

Ion Pairing and Aggregation Phenomena

In solutions of tetrabutylammonium polysulfide, the electrostatic attraction between the tetrabutylammonium cations and the polysulfide anions can lead to the formation of ion pairs. The extent of ion pairing is influenced by the solvent's dielectric constant, the concentration of the salt, and the temperature. In solvents with low dielectric constants, ion pairing is more pronounced.

Computational studies have investigated the nature of ion pairing between the tetrabutylammonium cation and various inorganic anions. nih.gov These studies suggest a general structural motif for the association between the organic cation and the anion in solution. nih.gov The large, flexible butyl chains of the cation can partially envelop the anion.

At higher concentrations, further aggregation of ion pairs can occur, leading to the formation of larger clusters or "triple ions" such as [(TBA)₂Sₙ]²⁺ or [TBA(Sₙ)₂]²⁻. researchgate.net The formation of these aggregates can significantly affect the solution's properties, including its conductivity and viscosity. The tendency for triple ion formation can be significant for tetrabutylammonium salts in solvents with low permittivity. researchgate.net

The formation of ion pairs and aggregates can be represented by the following equilibria:

TBA⁺ + Sₙ²⁻ ⇌ [TBA⁺Sₙ²⁻] (Ion Pair) [TBA⁺Sₙ²⁻] + TBA⁺ ⇌ [(TBA)₂Sₙ]²⁺ (Cationic Triple Ion) [TBA⁺Sₙ²⁻] + Sₙ²⁻ ⇌ [TBA(Sₙ)₂]²⁻ (Anionic Triple Ion)

The equilibrium constants for these processes are dependent on the specific solvent and the polysulfide chain length.

Effect of Solvent Polarity and Donor-Acceptor Properties

The choice of solvent has a profound impact on the chemistry of tetrabutylammonium polysulfide solutions. The solvent's polarity, as indicated by its dielectric constant, influences the degree of ion pairing and aggregation. researchgate.net In highly polar solvents, the ions are well-solvated and exist predominantly as free ions, whereas in nonpolar solvents, ion pairing and aggregation are more significant.

Beyond simple polarity, the donor and acceptor properties of the solvent, as quantified by Gutmann's donor number (DN) and acceptor number (AN), are critical. Solvents with high donor numbers are effective at solvating the tetrabutylammonium cation, which can promote the dissociation of ion pairs. The acceptor properties of the solvent can influence the solvation of the polysulfide anions.

The ionic conductivity of polysulfide solutions is strongly dependent on the solvent. researchgate.netosti.govmit.edumit.edu Solvents that promote ion dissociation and have low viscosity will lead to higher ionic conductivities. The redox kinetics of polysulfides are also significantly affected by the solvent, as the solvent can influence the stability of the intermediate species formed during electrochemical reactions. researchgate.netosti.govmit.edumit.eduioppublishing.org

Table 2: Properties of Common Solvents and Their Expected Effect on Tetrabutylammonium Polysulfide Solutions

SolventDielectric Constant (ε)Donor Number (DN)Expected Effect on Ion Pairing
Acetonitrile (B52724)37.514.1Low
Dimethylformamide (DMF)36.726.6Low
Tetrahydrofuran (B95107) (THF)7.620.0High
1,2-Dimethoxyethane (B42094) (DME)7.224High
Toluene2.40.1Very High

Analytical Methodologies for Polysulfide Anion Quantification in Solution

A variety of analytical techniques are employed to quantify the distribution of polysulfide anions in solution. These methods are crucial for understanding the speciation and equilibrium in different solvent systems.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a mass spectrometer (MS) or an inductively coupled plasma mass spectrometer (ICP-MS), is a powerful technique for separating and quantifying different polysulfide species. rsc.org Derivatization of the polysulfide anions is often necessary to make them amenable to separation by reverse-phase HPLC. osti.gov

Ion Chromatography: Suppressed ion chromatography can be used for the analysis of sulfur-containing anions in a polysulfide matrix. thermofisher.com This technique is particularly useful for separating and quantifying smaller inorganic sulfur anions that may be in equilibrium with the polysulfides.

UV-Visible Spectroscopy: The different polysulfide anions and radical species have distinct absorption bands in the UV-Vis spectrum, allowing for their identification and, in some cases, quantification. nih.gov However, the overlapping spectra of multiple species can make quantitative analysis challenging. osti.gov

Raman Spectroscopy: Raman spectroscopy is another valuable tool for identifying the various polysulfide species in solution based on their characteristic vibrational modes. nih.govnih.gov It can be used in situ to monitor changes in speciation during chemical or electrochemical reactions.

Cyclic Voltammetry (CV): CV can provide information about the redox processes of polysulfides in solution. researchgate.netepa.gov The positions and shapes of the voltammetric peaks can be related to the different polysulfide species present and their electrochemical reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not as common for direct detection of polysulfides due to the low natural abundance of the NMR-active ³³S isotope, NMR can be used to study derivatized polysulfides. elsevierpure.comresearchgate.netbohrium.com ¹H NMR can also be used to study the interaction of the tetrabutylammonium cation with the polysulfide anions.

Table 3: Summary of Analytical Methodologies for Polysulfide Quantification

TechniquePrincipleAdvantagesLimitations
HPLC-MS/ICP-MSSeparation based on polarity followed by mass detection.High sensitivity and specificity for different Sₙ²⁻ species. rsc.orgOften requires derivatization. osti.gov
Ion ChromatographySeparation of ionic species.Good for small inorganic sulfur anions. thermofisher.comMay not be suitable for all polysulfide chain lengths.
UV-Vis SpectroscopyElectronic absorption of light.Simple, can be used for in-situ monitoring.Overlapping spectra can complicate analysis. osti.gov
Raman SpectroscopyInelastic scattering of light.Provides structural information, good for in-situ studies. nih.govnih.govCan have low sensitivity.
Cyclic VoltammetryMeasures current response to a potential sweep.Provides information on redox behavior. researchgate.netepa.govIndirect method for quantification.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Selectivity

Future research will likely focus on developing more refined and selective synthetic routes for tetrabutylammonium (B224687) polysulfides. Current methods often rely on the reaction of a sulfide (B99878) source with elemental sulfur in the presence of a tetrabutylammonium salt, which acts as a phase-transfer catalyst. While effective, these methods can produce a mixture of polysulfides with varying chain lengths.

A significant area of development will be the pursuit of synthetic protocols that allow for precise control over the number of sulfur atoms in the sulfane chain. This could involve the use of specific sulfur transfer reagents or electrochemical synthesis methods. Electrochemical approaches, for instance, could allow for the controlled generation of polysulfide anions of a specific chain length by manipulating the applied potential and reaction time. nih.gov The use of tetrabutylammonium fluoride (B91410) (TBAF) as a catalyst for inverse vulcanization at ambient temperatures also presents a promising avenue for creating sulfur-rich polymers under milder conditions, which could be adapted for the synthesis of discrete molecular polysulfides. rsc.org

Table 1: Comparison of Potential Synthetic Routes for Tetrabutylammonium Polysulfides

Synthetic MethodAdvantagesPotential Challenges
Phase-Transfer Catalysis Well-established, versatile for various organic polysulfides.Often yields a mixture of polysulfides with poor selectivity.
Electrochemical Synthesis High degree of control over polysulfide chain length, mild conditions. nih.govScalability, optimization of electrode materials and electrolytes.
Catalytic Inverse Vulcanization Mild reaction conditions, potential for novel polymer architectures. rsc.orgAdaptation for the synthesis of discrete, well-defined molecules.
Sulfur Transfer Reagents Potential for high selectivity in sulfur chain length. organic-chemistry.orgAvailability and stability of suitable transfer reagents.

Exploration of New Reactivity Pathways and Mechanistic Insights

A deeper understanding of the reactivity of sulfane;tetrabutylazanium is crucial for unlocking its full potential. Future research is expected to move beyond its role in energy storage to explore new reactivity pathways in organic and inorganic synthesis. The tetrabutylammonium cation, being a weak Lewis acid, allows the polysulfide anion to exhibit its intrinsic nucleophilicity and redox activity. researchgate.net

Mechanistic investigations into sulfur transfer reactions catalyzed by tetrabutylammonium salts will be a key focus. organic-chemistry.org This could involve detailed kinetic studies and computational modeling to elucidate the role of the cation in stabilizing reactive intermediates and influencing reaction outcomes. For example, understanding how the tetrabutylammonium ion pair affects the homolytic cleavage of S-S bonds could lead to the development of novel radical-based transformations. Furthermore, the formation of λ6-sulfanenitrile intermediates in certain reactions suggests the possibility of accessing hypervalent sulfur species through pathways involving tetrabutylammonium sulfanes. rsc.org

Advanced Characterization Techniques for In Situ Studies

The transient and reactive nature of many polysulfide species necessitates the use of advanced, in situ characterization techniques. Future research will heavily rely on operando spectroscopy to monitor the formation and consumption of this compound and its reaction intermediates in real-time.

Techniques such as operando Raman and UV-Vis spectroscopy have already proven valuable in studying polysulfide dynamics in lithium-sulfur batteries. researchgate.netdlr.de These methods can provide information on the distribution of polysulfide chain lengths and their concentrations during a chemical process. X-ray absorption near-edge structure (XANES) spectroscopy is another powerful tool for probing the oxidation state and local chemical environment of sulfur atoms in situ. researchgate.netosti.gov The application of these techniques to study organic reactions involving tetrabutylammonium polysulfides will provide unprecedented mechanistic insights.

Table 2: Advanced Characterization Techniques for this compound

TechniqueInformation ProvidedApplication Area
Operando Raman Spectroscopy Vibrational modes of S-S bonds, polysulfide chain length distribution. researchgate.netReal-time reaction monitoring, battery diagnostics.
Operando UV-Vis Spectroscopy Electronic transitions in polysulfides, concentration changes. dlr.deKinetic studies, monitoring dissolution and precipitation.
X-ray Absorption Near-Edge Structure (XANES) Sulfur oxidation state, coordination environment. researchgate.netosti.govElucidation of reaction intermediates and mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural information, dynamic processes. researchgate.netCharacterization of stable derivatives, studying exchange reactions.

Tailored Design of this compound for Specific Catalytic Transformations

The unique properties of this compound make it a promising candidate for the development of tailored catalysts. The tetrabutylammonium cation can act as a phase-transfer agent, shuttling the reactive polysulfide anion between immiscible phases, a principle that is well-established for other tetrabutylammonium salts. crdeepjournal.org

Future research will likely focus on designing specific tetrabutylammonium polysulfide catalysts for targeted organic transformations. This could include their use in the synthesis of fine chemicals and pharmaceuticals. mdpi.com For example, their role as nucleophilic sulfurating agents could be exploited in the synthesis of sulfur-containing heterocycles. mdpi.com Furthermore, the catalytic activity of these compounds in oxidation-reduction reactions is an area ripe for exploration, potentially leading to greener and more efficient synthetic methods for producing disulfides and other sulfur-containing compounds. researchgate.net The development of covalent organic framework-based catalysts that can enhance the conversion of polysulfides also points to a promising direction for designing heterogeneous catalytic systems. rsc.org

Integration into Functional Materials with Tunable Properties

The incorporation of this compound into polymeric and other material architectures is a rapidly emerging field. The dynamic and reversible nature of the sulfur-sulfur bond in the polysulfide chain, combined with the properties of the tetrabutylammonium counterion, allows for the creation of materials with tunable and responsive properties.

A significant area of future research will be the development of stimuli-responsive materials. nih.govrsc.orgrsc.orgresearchgate.netnih.gov For instance, the disulfide linkages within a polymer backbone can be reversibly cleaved and reformed through redox or light stimuli, leading to materials with self-healing or shape-memory capabilities. The tetrabutylammonium component can influence the solubility and processing characteristics of these materials. The synthesis of alternating block copolymers of aromatic poly(ether sulfone)s with aliphatic polysulfides using tetrabutylammonium hydrogen sulfate as a phase-transfer catalyst demonstrates the potential for creating complex, functional polymer architectures. researchgate.net These materials could find applications in areas such as soft robotics, drug delivery, and smart coatings.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying sulfane and tetrabutylazanium in mixed-phase systems?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to resolve hydrogen and carbon environments, complemented by mass spectrometry (MS) for molecular weight confirmation. For sulfane, employ Fourier-transform infrared spectroscopy (FTIR) to detect S–H stretching vibrations (2900–2550 cm⁻¹). For tetrabutylazanium, ion chromatography can confirm ammonium ion integrity. Cross-validate results with reference spectra from peer-reviewed databases (e.g., SciFinder or Web of Science) to ensure accuracy . Document procedures rigorously, including solvent selection and calibration standards, to minimize experimental variability .

Q. How should researchers handle sulfane’s volatility and toxicity in laboratory settings?

  • Methodological Answer : Conduct sulfane experiments in inert atmospheres (e.g., nitrogen gloveboxes) to prevent oxidation. Use gas-tight syringes and Schlenk lines for transfers. Pair real-time gas detection systems (e.g., H₂S sensors) with personal protective equipment (PPE) rated for sulfur compounds. For toxicity mitigation, implement strict waste-neutralization protocols using alkaline peroxide solutions. Reference safety guidelines from institutional chemical hygiene plans and prior studies on sulfur compound handling .

Advanced Research Questions

Q. What experimental designs optimize reaction yield when sulfane interacts with tetrabutylazanium under varying conditions?

  • Methodological Answer : Adopt a factorial design to systematically test variables like temperature (20–80°C), solvent polarity (THF vs. DMSO), and molar ratios (1:1 to 1:3). Use response surface methodology (RSM) to model interactions between variables and identify optimal conditions. For reproducibility, include control groups with inert salts (e.g., tetrabutylammonium bromide) to isolate tetrabutylazanium’s cationic effects. Validate results with triplicate trials and ANOVA for statistical significance .

Q. How can computational modeling resolve contradictions in reported sulfane-tetrabutylazanium interaction mechanisms?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to map electrostatic interactions between sulfane’s sulfur lone pairs and tetrabutylazanium’s quaternary ammonium center. Use density functional theory (DFT) to calculate binding energies and transition states. Discrepancies in experimental data (e.g., conflicting kinetic rates) may arise from solvent effects or protonation states; model these variables explicitly. Cross-reference computational findings with spectroscopic data (e.g., NMR chemical shifts) to reconcile theory and experiment .

Q. What strategies address data inconsistencies in quantifying sulfane degradation byproducts in the presence of tetrabutylazanium?

  • Methodological Answer : Employ high-resolution liquid chromatography-mass spectrometry (LC-MS) to track degradation pathways. For conflicting results, verify column selectivity (e.g., C18 vs. HILIC) and ionization parameters (ESI vs. APCI). Use isotope-labeled sulfane (e.g., D₂S) to distinguish degradation products from background artifacts. Apply multivariate analysis (e.g., PCA) to identify outlier datasets and refine sampling intervals .

Methodological & Synthesis Questions

Q. How to synthesize a coherent argument from conflicting studies on tetrabutylazanium’s role in stabilizing sulfane?

  • Methodological Answer : Categorize studies by experimental conditions (pH, solvent, concentration) and methodology (kinetic vs. thermodynamic analyses). Use a gap analysis framework to highlight understudied variables (e.g., pressure effects) or methodological limitations (e.g., lack of in situ characterization). Emphasize consensus areas, such as tetrabutylazanium’s electrostatic stabilization of sulfane’s lone pairs, while proposing targeted experiments to resolve contradictions (e.g., time-resolved Raman spectroscopy) .

Q. What protocols ensure reproducibility in sulfane-tetrabutylazanium phase behavior studies?

  • Methodological Answer : Standardize sample preparation by degassing solvents and pre-equilibrating mixtures at controlled humidity. Use dynamic light scattering (DLS) to monitor aggregation states and differential scanning calorimetry (DSC) to track phase transitions. Publish raw datasets (e.g., via Figshare) and detailed instrument settings (e.g., temperature ramps, beam intensity) to enable replication .

Ethical & Safety Considerations

Q. How to design ethical frameworks for collaborative studies involving hazardous sulfane derivatives?

  • Methodological Answer : Establish a safety review panel to audit protocols for sulfane handling, including emergency response plans and waste disposal. Use anonymized data-sharing agreements to protect collaborator contributions. For human subjects (e.g., toxicity studies), obtain IRB approval and document informed consent processes, emphasizing risk mitigation strategies .

Data Management & Validation

Q. What tools enhance data integrity in long-term sulfane-tetrabutylazanium research projects?

  • Methodological Answer : Implement chemical informatics platforms (e.g., ChemAxon or KNIME) for metadata tagging and version control. Use blockchain-based audit trails to track data modifications. For validation, apply machine learning models (e.g., Random Forests) to detect anomalous data points in large datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.